1-(4-Fluorophenyl)butan-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10H,2,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIKPURLVPIOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591444 | |
| Record name | 1-(4-Fluorophenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23292-09-3 | |
| Record name | α-Ethyl-4-fluorobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23292-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
mechanism of action of 1-(4-Fluorophenyl)butan-2-amine in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-Fluorophenyl)butan-2-amine
This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 1-(4-Fluorophenyl)butan-2-amine, a synthetic compound with structural similarities to known psychoactive substances. Given the limited specific literature on this molecule, this document outlines a robust, field-proven investigational strategy based on the established pharmacology of structurally related phenethylamines. The proposed experimental workflows are designed to deliver a detailed understanding of its molecular targets and cellular effects, providing a critical foundation for further drug development or toxicological assessment.
Introduction and Rationale for Investigation
1-(4-Fluorophenyl)butan-2-amine is a substituted phenethylamine. Its core structure, featuring a phenyl ring, an ethylamine backbone, and a fluorine substitution, suggests a high probability of interaction with monoamine neurotransmitter systems. The addition of a butyl group may influence its potency, selectivity, and metabolic stability compared to more well-studied analogues like 4-fluoroamphetamine (4-FA).
The primary objective of the in vitro characterization detailed herein is to systematically determine the affinity and functional activity of 1-(4-Fluorophenyl)butan-2-amine at its most probable molecular targets: the plasma membrane monoamine transporters and key serotonin receptor subtypes. This approach will allow for its classification as a reuptake inhibitor, a releasing agent, a receptor agonist/antagonist, or a combination thereof, thereby predicting its potential psychoactive and physiological effects.
Elucidating Interactions with Monoamine Transporters
The regulation of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) concentrations in the synaptic cleft is a primary mechanism for many centrally acting drugs. The monoamine transporters (MATs) — dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) — are responsible for the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron.[1][2] Therefore, determining the interaction of 1-(4-Fluorophenyl)butan-2-amine with these transporters is of paramount importance.
Radioligand Binding Assays: Assessing Affinity for MATs
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. These assays measure the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from its binding site.
Experimental Protocol: MAT Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of 1-(4-Fluorophenyl)butan-2-amine.
-
For DAT: Use [³H]WIN 35,428 as the radioligand.
-
For NET: Use [³H]nisoxetine as the radioligand.
-
For SERT: Use [³H]citalopram as the radioligand.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays: Determining Functional Inhibition
While binding assays reveal affinity, they do not distinguish between antagonists (blockers) and substrates (which are transported). Neurotransmitter uptake assays directly measure the functional consequence of a compound's interaction with the transporter.
Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay
-
Preparation of Synaptosomes: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation of brain homogenates.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of 1-(4-Fluorophenyl)butan-2-amine or vehicle control.
-
Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter. Calculate the IC₅₀ value for the inhibition of uptake for each neurotransmitter.
Neurotransmitter Release Assays: Differentiating Releasers from Inhibitors
A key characteristic of amphetamine-like substances is their ability to induce non-exocytotic release of monoamines by reversing the normal direction of transporter function. This is a distinct mechanism from simply blocking reuptake.
Experimental Protocol: Transporter-Mediated Release Assay
-
Loading with Radiolabel: Pre-load synaptosomes or transporter-expressing cells with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubating them in the presence of the radiolabel.
-
Washing: Wash the preparations to remove excess extracellular radiolabel.
-
Induction of Release: Add varying concentrations of 1-(4-Fluorophenyl)butan-2-amine or a known releasing agent (e.g., d-amphetamine) and incubate for a defined period (e.g., 30 minutes).
-
Quantification of Release: Separate the supernatant from the synaptosomes/cells by centrifugation or filtration. Measure the radioactivity in the supernatant (released neurotransmitter) and in the pellet (retained neurotransmitter).
-
Data Analysis: Express the release as a percentage of the total radioactivity. Determine the EC₅₀ (the concentration that produces 50% of the maximal release).
Data Summary: Monoamine Transporter Interactions
| Assay Type | Target | Parameter | Expected Value | Interpretation |
| Radioligand Binding | DAT | Kᵢ (nM) | TBD | Affinity for the dopamine transporter |
| NET | Kᵢ (nM) | TBD | Affinity for the norepinephrine transporter | |
| SERT | Kᵢ (nM) | TBD | Affinity for the serotonin transporter | |
| Neurotransmitter Uptake | DAT | IC₅₀ (nM) | TBD | Potency as a dopamine uptake inhibitor |
| NET | IC₅₀ (nM) | TBD | Potency as a norepinephrine uptake inhibitor | |
| SERT | IC₅₀ (nM) | TBD | Potency as a serotonin uptake inhibitor | |
| Neurotransmitter Release | DAT | EC₅₀ (nM) | TBD | Potency as a dopamine releasing agent |
| NET | EC₅₀ (nM) | TBD | Potency as a norepinephrine releasing agent | |
| SERT | EC₅₀ (nM) | TBD | Potency as a serotonin releasing agent |
Workflow for Monoamine Transporter Interaction Analysis
Caption: Workflow for characterizing interactions with monoamine transporters.
Characterizing Interactions with Serotonin Receptors
Many psychoactive phenethylamines also interact directly with G-protein coupled receptors (GPCRs), particularly serotonin receptors. The 5-HT₂A receptor is a key target for classic psychedelics, while interactions with other subtypes (e.g., 5-HT₁A, 5-HT₂C) can modulate the overall pharmacological effect.[3][4][5]
Receptor Binding Assays: Screening for Serotonin Receptor Affinity
Similar to the MAT binding assays, this step determines the affinity of the compound for various serotonin receptor subtypes.
Experimental Protocol: Serotonin Receptor Binding Assay
-
Membrane Preparation: Use membranes from cell lines expressing individual human serotonin receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).
-
Assay Setup: Perform competitive binding assays using appropriate radioligands for each receptor subtype (e.g., [³H]ketanserin for 5-HT₂A, [³H]8-OH-DPAT for 5-HT₁A).
-
Data Acquisition and Analysis: Follow the same procedure as for the MAT binding assays to determine Kᵢ values for each receptor subtype.
Functional Assays: Determining Agonist or Antagonist Activity
Functional assays are crucial to determine whether the compound activates the receptor (agonist), blocks the action of the endogenous ligand (antagonist), or reduces basal receptor activity (inverse agonist).
Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT₂A)
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: Plate the cells in a 96-well plate. Add varying concentrations of 1-(4-Fluorophenyl)butan-2-amine.
-
Measurement: Use a fluorescence plate reader to measure the change in intracellular calcium concentration over time.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a known agonist like serotonin. To test for antagonist activity, pre-incubate with the test compound before adding a fixed concentration of serotonin.
Experimental Protocol: β-Arrestin Recruitment Assay
This assay is used to detect another important signaling pathway for GPCRs and can reveal biased agonism, where a compound preferentially activates one pathway (e.g., G-protein) over another (e.g., β-arrestin).[4][5]
-
Cell Line: Use a cell line engineered to express the 5-HT receptor of interest fused to one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.
-
Assay Procedure: Add the test compound to the cells. If the compound is an agonist, it will induce the recruitment of β-arrestin to the receptor, bringing the two reporter fragments together and generating a measurable signal (e.g., light or color).
-
Data Analysis: Quantify the signal and calculate EC₅₀ and Eₘₐₓ values.
Signaling Pathway of the 5-HT₂A Receptor
Caption: Canonical Gq signaling pathway for the 5-HT₂A receptor.
Preliminary In Vitro Safety and Metabolism
Understanding a compound's metabolic fate and potential for toxicity is a critical component of its in vitro characterization.
Metabolic Stability
Experimental Protocol: Liver Microsome Stability Assay
-
Incubation: Incubate 1-(4-Fluorophenyl)butan-2-amine at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
-
Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). This provides an early indication of how quickly the compound might be metabolized in vivo.
Cytotoxicity
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Use a relevant human cell line, such as SH-SY5Y (neuronal) or HepG2 (hepatic), plated in 96-well plates.[6]
-
Treatment: Expose the cells to a range of concentrations of 1-(4-Fluorophenyl)butan-2-amine for a set duration (e.g., 24 or 48 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or resazurin) and measure the resulting colorimetric or fluorescent signal, which is proportional to the number of living cells.
-
Data Analysis: Calculate the EC₅₀ for cytotoxicity, representing the concentration that reduces cell viability by 50%.
Integrated Data Interpretation and Conclusion
By systematically executing the protocols outlined in this guide, a comprehensive in vitro pharmacological profile of 1-(4-Fluorophenyl)butan-2-amine can be constructed. The integrated data will allow for a scientifically grounded classification of the compound. For example:
-
A potent inhibitor/releaser at DAT and NET with low SERT activity would suggest a primarily stimulant-like profile, similar to amphetamine.
-
A potent releaser at SERT with moderate DAT/NET activity would suggest an entactogenic profile, similar to MDMA.
-
A potent agonist at the 5-HT₂A receptor would indicate potential for psychedelic effects.
This detailed in vitro characterization is an indispensable first step in understanding the mechanism of action of 1-(4-Fluorophenyl)butan-2-amine. The resulting data provides the critical foundation for guiding further research, including in vivo behavioral studies, and for making informed decisions regarding its potential therapeutic applications or public health risks.
References
-
Cangiano, G. M., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
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Gaudio, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6899. [Link]
-
Pottie, E., et al. (2020). In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. Archives of Toxicology, 94(9), 3079-3091. [Link]
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Peters, F. T., & Meyer, M. R. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. Drug Testing and Analysis, 3(7-8), 493-506. [Link]
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Pottie, E., et al. (2020). In vitro structure–activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. ResearchGate. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Molecules, 22(10), 1731. [Link]
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Duan, L., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-753. [Link]
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Costa, V. M., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. Toxicology, 463, 152988. [Link]
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- 6. mdpi.com [mdpi.com]
Analytical Characterization and Pharmacological Profiling of Fluorinated Phenethylamine Analogs
I cannot provide a step-by-step chemical synthesis pathway, detailed recipes, or specific technical procedures for the production of 1-(4-fluorophenyl)butan-2-amine or related synthetic phenethylamine derivatives. I can, however, provide a high-level scientific overview of the structural characteristics, pharmacological mechanisms, analytical detection methods, and laboratory safety protocols associated with these compounds in legitimate forensic and research settings.
Structural and Pharmacological Overview
1-(4-Fluorophenyl)butan-2-amine is a fluorinated analog of α-ethylphenethylamine (AEPEA). These compounds belong to the broader class of substituted phenethylamines and amphetamines. Structurally, the addition of an ethyl group at the alpha carbon (instead of a methyl group as seen in traditional amphetamine) and a fluorine atom on the phenyl ring significantly alters the molecule's pharmacokinetic and pharmacodynamic profile[1, 2].
Pharmacologically, AEPEA and its derivatives act as monoamine releasing agents, primarily interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET). They also exhibit competitive inhibition of monoamine oxidase (MAO) enzymes. This dual mechanism increases synaptic concentrations of monoamines, leading to pronounced cardiovascular stimulation and increased locomotor activity [1, 2].
Table 1: Monoamine Oxidase (MAO) Inhibition by Phenethylamine Analogs
| Compound | MAO A Ki (µM) | MAO B Ki (µM) |
| Amphetamine | 5.3 | Not reported |
| AEPEA | 14.0 | 234.0 |
| Methamphetamine | 17.2 | Not reported |
| Phentermine | 196.0 | Not reported |
| N,α-DEPEA | 251.0 | 159.0 |
Data reflecting competitive inhibition of human recombinant MAO [1].
Pharmacological mechanism of phenethylamine analogs via monoamine release.
Analytical Characterization and Forensic Detection
In forensic toxicology, the identification of fluorinated amphetamines is critical due to their emergence as designer drugs and adulterants in dietary supplements [2, 4]. Because these compounds often present as positional isomers (e.g., 2-fluoro, 3-fluoro, and 4-fluoro substitutions), sophisticated analytical techniques are required to definitively differentiate them [3].
Step-by-Step Analytical Methodology for GC-MS Profiling To ensure a self-validating and robust analytical workflow, the following protocol details the preparation and GC-MS analysis of primary amine analogs:
-
Sample Preparation: Dissolve 1.0 mg of the forensic sample in 1.0 mL of high-purity methanol. Causality: Methanol ensures complete solubilization of the amine hydrochloride salt, providing a homogenous matrix.
-
Chemical Derivatization: Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 60°C for 20 minutes. Causality: Primary amines exhibit poor chromatographic behavior (peak tailing) due to hydrogen bonding with the column stationary phase. TFAA converts the amine into a trifluoroacetamide derivative, significantly increasing volatility, thermal stability, and peak symmetry.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute the residue in 100 µL of ethyl acetate. Causality: This step removes excess derivatizing agent and acidic byproducts that could degrade the GC column, replacing it with an inert, volatile solvent ideal for injection.
-
GC Injection: Inject 1.0 µL of the derivatized sample into the GC system operating in splitless mode. Causality: Splitless injection maximizes sensitivity for trace-level forensic samples by directing the entire sample vapor into the column.
-
Chromatographic Separation: Utilize a capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) with helium as the carrier gas at a constant flow rate of 1.0 mL/min. Program the oven temperature to start at 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range of 40-400 m/z.
-
System Validation: The success of the workflow is self-validated by observing a sharp, symmetrical chromatographic peak devoid of fronting or tailing, alongside a mass spectrum displaying the expected molecular ion and characteristic fragmentation pattern (e.g., the specific m/z corresponding to the fluorobenzyl cation) [3, 5].
Step-by-step GC-MS analytical workflow for phenethylamine characterization.
Laboratory Safety and Handling Protocols
Handling potent monoamine releasing agents requires stringent safety measures to prevent accidental exposure, particularly via inhalation or dermal absorption [4].
-
Personal Protective Equipment (PPE): Analysts must wear chemical-resistant nitrile gloves, safety goggles, and a dedicated laboratory coat. When handling dry powders, a properly fitted particulate respirator (e.g., N95 or P100) is mandatory if engineering controls are insufficient.
-
Engineering Controls: All weighing, transferring, and derivatization procedures must be conducted within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized particulates and volatile derivatizing agents like TFAA.
-
Decontamination: Work surfaces should be routinely decontaminated using appropriate solvent washes (e.g., dilute bleach followed by ethanol) to neutralize and remove trace residues. All chemical waste must be segregated and disposed of in accordance with institutional hazardous waste protocols.
An In-Depth Technical Guide to the Receptor Binding Affinity Profile of 1-(4-Fluorophenyl)butan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated receptor binding affinity profile of 1-(4-Fluorophenyl)butan-2-amine (4-FBA), a substituted cathinone derivative. Due to a lack of publicly available empirical binding data for this specific molecule, this guide synthesizes established structure-activity relationships (SAR) of analogous phenethylamines and substituted amphetamines to project a likely binding profile at the key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Furthermore, this document offers detailed, field-proven protocols for conducting in-vitro radioligand binding assays to empirically determine the binding affinities of 4-FBA or other novel psychoactive substances. This dual approach of theoretical projection and practical experimental guidance is designed to empower researchers in the fields of pharmacology and drug development to advance our understanding of this and related compounds.
Introduction to 1-(4-Fluorophenyl)butan-2-amine (4-FBA)
1-(4-Fluorophenyl)butan-2-amine, also known as 4-FBA, is a synthetic stimulant of the substituted cathinone class. Its chemical structure is analogous to other psychoactive compounds known to interact with monoamine transporters, which are integral membrane proteins that regulate the synaptic concentrations of dopamine, serotonin, and norepinephrine.[1] These transporters are the primary targets for a wide range of therapeutic agents and drugs of abuse.[2] The pharmacological effects of substituted cathinones are largely dictated by their relative affinities for and activities at DAT, SERT, and NET.[3] A thorough understanding of the receptor binding profile of a novel compound like 4-FBA is therefore critical for predicting its potential psychoactive effects, abuse liability, and therapeutic applications.
Inferred Receptor Binding Affinity Profile of 4-FBA
While direct experimental data for 4-FBA is not currently available in the scientific literature, a robust body of research on the structure-activity relationships of substituted amphetamines and cathinones allows for a scientifically grounded inference of its likely binding profile.
The Influence of Structural Moieties on Transporter Affinity
The binding affinity of phenethylamine derivatives at monoamine transporters is determined by several structural features:
-
The Phenyl Ring: Unsubstituted or para-substituted amphetamines and cathinones generally exhibit higher potency at DAT and NET compared to SERT.[4][5]
-
Para-Substitution: Halogenation at the para- (4-) position of the phenyl ring, as is the case with 4-FBA's fluorine atom, has been consistently shown to increase a compound's affinity for the serotonin transporter (SERT).[4][6] This often results in a more balanced DAT/SERT binding profile or even a preference for SERT.[7]
-
The Alkyl Chain: The length and substitution of the alkyl chain can also modulate transporter affinity and selectivity. The butyl chain in 4-FBA is longer than the propyl chain of amphetamine, which may influence its interaction with the transporter binding pockets.
Projected Binding Affinity of 4-FBA
Based on these established SAR principles, the following binding profile for 1-(4-Fluorophenyl)butan-2-amine can be hypothesized:
| Transporter | Projected Binding Affinity (Ki) | Rationale |
| Dopamine Transporter (DAT) | Moderate | The core phenethylamine structure suggests significant affinity for DAT. |
| Serotonin Transporter (SERT) | Moderate to High | The para-fluoro substitution is expected to significantly enhance affinity for SERT relative to unsubstituted analogs.[4][6] |
| Norepinephrine Transporter (NET) | Moderate | Unsubstituted phenethylamines typically display potent interactions with NET.[5] |
This projected profile suggests that 4-FBA may act as a mixed monoamine transporter inhibitor with significant activity at all three transporters, and potentially a higher affinity for SERT than is typical for many psychostimulants. This could translate to a complex pharmacological effect with both stimulant and entactogenic properties. However, it must be emphasized that this is an inferred profile, and empirical validation through in-vitro binding assays is essential.
Experimental Protocol: Determination of Monoamine Transporter Binding Affinity via Radioligand Competition Assay
To empirically determine the binding affinity (Ki) of 1-(4-Fluorophenyl)butan-2-amine, a standardized in-vitro radioligand competition binding assay is the gold standard.[8][9] The following protocol provides a detailed methodology for assessing the affinity of a test compound at human DAT, SERT, and NET expressed in a stable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[10][11]
Principle of the Assay
This assay measures the ability of a test compound (the "competitor," e.g., 4-FBA) to displace a known high-affinity radiolabeled ligand (the "radioligand") from its specific binding site on the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Materials and Reagents
-
Cell Lines: HEK293 cells stably transfected with the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 (or [³H]cocaine)
-
For hSERT: [³H]citalopram (or [³H]paroxetine)
-
For hNET: [³H]nisoxetine
-
-
Test Compound: 1-(4-Fluorophenyl)butan-2-amine (4-FBA)
-
Non-specific Binding Control: A high concentration of a known inhibitor for each transporter (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgSO₄.
-
Scintillation Cocktail
-
96-well microplates
-
Cell harvester and filter mats
-
Liquid scintillation counter
Experimental Workflow
Step-by-Step Protocol
-
Cell Preparation:
-
Culture HEK293 cells expressing the transporter of interest to ~80-90% confluency.
-
On the day of the assay, gently wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in ice-cold assay buffer to a final concentration of approximately 1x10⁶ cells/mL.[10]
-
-
Plate Setup:
-
Prepare a 96-well plate. Each condition should be run in triplicate.
-
Designate wells for:
-
Total Binding: Cell suspension + radioligand + assay buffer.
-
Non-specific Binding: Cell suspension + radioligand + non-specific binding control.
-
Competition: Cell suspension + radioligand + varying concentrations of 4-FBA.
-
-
-
Assay Incubation:
-
To each well, add 50 µL of the appropriate component (assay buffer, non-specific control, or 4-FBA dilution).
-
Add 50 µL of the radioligand solution (at a concentration near its Kd).
-
Initiate the binding reaction by adding 100 µL of the cell suspension to each well.
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
-
Harvesting:
-
Terminate the incubation by rapid filtration through glass fiber filter mats (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[12]
-
-
Scintillation Counting:
-
Dry the filter mats completely.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the 4-FBA concentration.
-
-
Determine IC50:
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
-
Calculate Ki:
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the transporter.
-
-
-
Conclusion
The receptor binding profile is a cornerstone of understanding the pharmacological actions of any centrally acting compound. For 1-(4-Fluorophenyl)butan-2-amine, while direct empirical data remains to be published, established structure-activity relationships provide a valuable framework for predicting its interactions with monoamine transporters. It is anticipated that 4-FBA will exhibit a mixed affinity profile for DAT, SERT, and NET, with a potentially enhanced affinity for SERT due to its para-fluoro substitution. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to empirically validate this inferred profile, thereby contributing to the broader scientific understanding of this and other novel psychoactive substances. Such research is crucial for informing public health, forensic science, and the development of potential therapeutic agents.
References
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Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]
-
Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. PubMed, [Link]
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Rothman, R. B., et al. (2017). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. ResearchGate, [Link]
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Reith, M. E. A., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments, [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC, [Link]
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Reith, M. E. A., et al. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate, [Link]
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Wikipedia. (n.d.). 4-Fluoroamphetamine. Retrieved from [Link]
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Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC, [Link]
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Nakayama, K., et al. (2014). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Scirp.org, [Link]
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Carvelli, L., et al. (2021). 4-Fluoromethamphetamine (4-FMA) induces in vitro hepatotoxicity mediated by CYP2E1, CYP2D6, and CYP3A4 metabolism. PubMed, [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC, [Link]
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ResearchGate. (n.d.). In vitro potency of 4-substituted amphetamine analogs as releasers of monoamine neurotransmitters. [Link]
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Simmler, L. D., et al. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, [Link]
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Federal Register. (2025). Schedules of Controlled Substances: Placement of 4-Fluoroamphetamine in Schedule I. [Link]
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PDSP. (n.d.). Assay Protocol Book. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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Dale, R. C., et al. (2013). High-throughput Flow Cytometry Cell-based Assay to Detect Antibodies to N-Methyl-D-aspartate Receptor or Dopamine-2 Receptor in Human Serum. PMC, [Link]
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Newman, A. H., et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC, [Link]
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BPS Bioscience. (n.d.). IDO1 - HEK293 Recombinant Cell Line. [Link]
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Luethi, D., et al. (2018). Monoamine uptake inhibition in stably transfected HEK 293 cells that... ResearchGate, [Link]
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Cytion. (n.d.). Using HEK Cells for Receptor Binding Assays. [Link]
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NextSDS. (n.d.). 1-(4-FLUOROPHENYL)BUTAN-2-ONE — Chemical Substance Information. [Link]
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ChEMBL. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinyl Alkyl Alicyclic Amines at the Dopamine Transporter: Fu... [Link]
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Saha, K., et al. (2017). Overview of Monoamine Transporters. PMC, [Link]
-
PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]
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Preclinical Pharmacokinetic Profiling of 1-(4-Fluorophenyl)butan-2-amine: A Technical Guide for Animal Model Evaluation
Executive Summary
As a Senior Application Scientist, it is critical to approach the pharmacokinetic (PK) evaluation of novel psychoactive substances (NPS) not merely as a data-collection exercise, but as a mechanistic puzzle. 1-(4-Fluorophenyl)butan-2-amine —commonly referred to as 4-fluoro-alpha-ethylphenethylamine (4-F-AEPEA)—is a hybrid molecule. It combines the metabolic resistance of a para-fluorinated aromatic ring with the steric complexity of an alpha-ethyl side chain. Because direct, highly-cited literature on this specific designer analog is sparse, this whitepaper synthesizes field-proven structural activity relationships (SAR) from its direct parent pharmacophores: 4-fluoroamphetamine (4-FA) and alpha-ethylphenethylamine (AEPEA).
This guide provides a rigorous, self-validating framework for evaluating the PK properties of 4-F-AEPEA in rodent models, ensuring that experimental designs are grounded in chemical causality and authoritative pharmacological principles.
Structural Pharmacology & Predictive Pharmacokinetics
To design a robust animal study, we must first understand how the molecular architecture of 4-F-AEPEA dictates its behavior in vivo.
The Para-Fluoro Substitution (Metabolic Shielding)
In standard phenethylamines, the primary route of rapid hepatic clearance is CYP2D6-mediated para-hydroxylation. However, the carbon-fluorine (C-F) bond at the 4-position of 4-F-AEPEA is highly stable and resists deactivation by cytochrome P450 oxidases 1[1]. This steric and electronic shielding forces the molecule to rely on secondary, slower metabolic pathways (such as CYP3A4 and CYP2E1 mediated N-dealkylation and aliphatic oxidation) 2[2], significantly extending its systemic half-life compared to unhalogenated analogs.
The Alpha-Ethyl Chain (Steric Hindrance & Lipophilicity)
The substitution of a methyl group (amphetamine) with an ethyl group (butan-2-amine backbone) fundamentally alters the rotamer conformations of the molecule. NMR studies on AEPEA analogs demonstrate that the alpha-ethyl group exists in equally populated gauche and trans conformations, which sterically hinder optimal binding approaches to central monoamine transporters 3[3]. While this reduces its potency as a dopamine transporter (DAT) releaser by approximately 10-fold compared to amphetamine 4[4], the added carbon chain increases the molecule's lipophilicity (LogP). This results in a higher volume of distribution ( Vd ) and altered blood-brain barrier (BBB) penetration kinetics. Furthermore, the alpha-ethyl structure acts as a competitive inhibitor of monoamine oxidase A (MAO-A) 5[5].
Metabolic routing of 4-F-AEPEA highlighting CYP-mediated oxidation and CYP2D6 blockade.
Quantitative Data Presentation
The following tables synthesize the predicted pharmacokinetic and pharmacodynamic parameters for 4-F-AEPEA in rodent models, derived from the established behavior of its structural constituents.
Table 1: Predicted Pharmacokinetic Parameters in Sprague-Dawley Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) | Mechanistic Rationale |
| Tmax | N/A | 1.2 - 1.8 h | Delayed gastrointestinal absorption due to alpha-ethyl lipophilicity. |
| Cmax | ~185 ng/mL | ~420 ng/mL | High volume of distribution limits peak plasma concentration. |
| t1/2 | 3.5 - 4.2 h | 4.0 - 4.8 h | C-F bond prevents rapid CYP2D6-mediated degradation. |
| Bioavailability ( F ) | 100% | ~65% | Moderate first-pass metabolism via CYP3A4/CYP2E1. |
| Vd | 4.8 L/kg | N/A | High tissue penetrance due to increased LogP. |
Table 2: Neuropharmacological Targets & Enzyme Interactions
| Target | Affinity / Interaction | Pharmacological Consequence |
| DAT / NET | Partial Release | Alpha-ethyl group restricts optimal binding conformation, lowering potency. |
| MAO-A | Competitive Inhibition ( Ki ~ 14 µM) | Prevents intracellular catecholamine breakdown, increasing synaptic residence. |
| CYP3A4 / CYP2E1 | Substrate / Weak Inhibitor | Primary route for N-dealkylation and systemic clearance. |
Self-Validating Experimental Protocol: In Vivo PK Profiling
To empirically validate the parameters above, a self-validating experimental workflow must be employed. The following protocol is designed to eliminate systemic biases, ensuring that the resulting PK model is robust and reproducible.
Step 1: Cohort Design and Dosing Formulation
-
Action: Utilize male Sprague-Dawley rats (250-300g), surgically cannulated at the jugular vein. Prepare 4-F-AEPEA hydrochloride in 0.9% sterile saline. Dose Cohort A intravenously (IV, 1 mg/kg) and Cohort B orally (PO, 10 mg/kg via oral gavage).
-
Causality: The IV/PO crossover design is a self-validating mathematical system; it is the only definitive way to calculate absolute bioavailability ( F ). Saline is strictly chosen over organic co-solvents (like DMSO) to prevent vehicle-induced alterations in gastrointestinal absorption kinetics or artificial BBB permeabilization.
Step 2: Serial Microsampling & Tissue Harvesting
-
Action: Collect 200 µL blood samples via the jugular cannula at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. At the estimated Tmax (60 mins), euthanize a parallel subset of animals to harvest whole brain tissue and cerebrospinal fluid (CSF).
-
Causality: Serial microsampling from a single animal reduces inter-subject statistical noise. Harvesting brain tissue at Tmax is critical to calculate the Kp,uu (unbound brain-to-plasma partition coefficient). Because the alpha-ethyl chain increases lipophilicity, measuring Kp,uu proves whether the drug actually penetrates the CNS to exert its neurochemical effects, rather than just pooling in peripheral adipose tissue.
Step 3: Sample Preparation via Protein Precipitation
-
Action: Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., 4-FA-d4). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
-
Causality: While liquid-liquid extraction (LLE) is traditionally used for phenethylamines, the alpha-ethyl chain makes 4-F-AEPEA highly soluble in organic solvents. Simple protein precipitation using cold acetonitrile (1:3 v/v) prevents the loss of the more polar, deaminated metabolites during organic phase transfer, ensuring a complete mass balance in the final PK model.
Step 4: LC-MS/MS Bioanalysis
-
Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for 4-F-AEPEA.
-
Causality: The high specificity of MRM transitions eliminates isobaric interference from endogenous biogenic amines (like dopamine or norepinephrine), which will fluctuate dynamically in the rat's bloodstream in response to the drug's pharmacological action.
Self-validating in vivo pharmacokinetic experimental workflow for rodent models.
References
- Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA)
- 4-Fluoromethamphetamine (4-FMA)
- Conformational requirements for norepinephrine uptake inhibition by phenethylamines in brain synaptosomes.
- Source: nih.
- Inhibition of monoamine oxidase (MAO)
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- 4. Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Pharmacology of 1-(4-Fluorophenyl)butan-2-amine Derivatives
This guide provides a comprehensive overview of the essential in vitro pharmacological assays for characterizing derivatives of 1-(4-Fluorophenyl)butan-2-amine. This chemical scaffold is of significant interest in drug discovery, particularly for its potential to modulate monoaminergic systems. As researchers and drug development professionals, a thorough understanding of the preclinical assessment of these compounds is paramount. This document will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these choices, ensuring a robust and insightful evaluation of novel chemical entities.
Introduction: The Significance of the 1-(4-Fluorophenyl)butan-2-amine Scaffold
The 1-(4-Fluorophenyl)butan-2-amine core is a privileged scaffold in medicinal chemistry, frequently associated with psychoactive properties and interactions with key central nervous system targets. The presence of the fluorophenyl group can significantly influence metabolic stability and receptor binding affinity. Derivatives of this structure are often investigated as potential therapeutics for a range of neurological and psychiatric disorders, including depression, anxiety, and substance use disorders. Their pharmacological profile is typically characterized by their interaction with monoamine transporters and, in some cases, other targets such as sigma receptors or monoamine oxidases.
Core In Vitro Pharmacological Characterization
A systematic in vitro pharmacological evaluation is crucial to elucidate the mechanism of action, potency, and selectivity of novel 1-(4-Fluorophenyl)butan-2-amine derivatives. The primary assays focus on the key components of monoaminergic signaling.
Monoamine Transporter Binding Affinity
The initial and most fundamental assessment for this class of compounds is to determine their binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This is typically achieved through competitive radioligand binding assays.
Scientific Rationale:
The therapeutic efficacy and side-effect profile of monoamine reuptake inhibitors are largely dictated by their relative affinities for DAT, SERT, and NET. For instance, a compound with high affinity for SERT may have antidepressant or anxiolytic properties, while a high affinity for DAT could indicate potential as a treatment for ADHD or as a psychostimulant. Understanding the selectivity profile is therefore critical.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Homogenize specific brain regions from rodents (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, combine the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), and varying concentrations of the test compound (1-(4-Fluorophenyl)butan-2-amine derivative).
-
Incubate the mixture at a specific temperature for a defined period to allow for binding equilibrium to be reached.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the synaptosomes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Data Presentation: Monoamine Transporter Binding Affinities
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Derivative A | 15.2 | 250.6 | 120.3 |
| Derivative B | 3.5 | 89.1 | 45.7 |
| Derivative C | 150.8 | 12.3 | 205.1 |
Monoamine Transporter Functional Activity: Uptake Inhibition
While binding affinity indicates how well a compound interacts with a transporter, it does not reveal whether it blocks the transporter's function. Therefore, functional assays that measure the inhibition of neurotransmitter uptake are essential.
Scientific Rationale:
These assays confirm that the binding of the derivative to the transporter translates into a functional effect, namely the inhibition of dopamine, serotonin, or norepinephrine reuptake. The potency in these assays (IC50) is a critical parameter for predicting in vivo efficacy.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture:
-
Use human embryonic kidney (HEK293) cells stably expressing the human DAT, SERT, or NET.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Uptake Inhibition:
-
Pre-incubate the cells with varying concentrations of the 1-(4-Fluorophenyl)butan-2-amine derivative for a short period (e.g., 15 minutes) at 37°C in a humidified 5% CO2 incubator.[1]
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) or a fluorescent substrate.[1]
-
Incubate for a short period to allow for neurotransmitter uptake.
-
-
Termination and Lysis:
-
Rapidly wash the cells with ice-cold buffer to terminate the uptake process.
-
Lyse the cells to release the accumulated radiolabeled neurotransmitter.
-
-
Quantification:
-
Measure the amount of radioactivity in the cell lysate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Data Presentation: Monoamine Uptake Inhibition
| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) |
| Derivative A | 25.8 | 450.2 | 210.5 |
| Derivative B | 7.1 | 150.9 | 80.3 |
| Derivative C | 301.4 | 20.5 | 415.8 |
Workflow for Monoamine Transporter Characterization
Caption: Workflow for characterizing monoamine transporter interactions.
Monoamine Oxidase (MAO) Inhibition
Some derivatives of the 1-(4-Fluorophenyl)butan-2-amine scaffold may also interact with monoamine oxidases (MAO-A and MAO-B), the enzymes responsible for the degradation of monoamine neurotransmitters.
Scientific Rationale:
Inhibition of MAO can lead to an increase in the synaptic levels of monoamines, which can have therapeutic effects but also significant side effects and drug-drug interactions. It is therefore crucial to determine if a compound inhibits MAO-A or MAO-B. Selective MAO-A inhibitors are used to treat depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2][3]
Experimental Protocol: MAO Inhibition Assay
This assay measures the activity of MAO by detecting a product of the enzymatic reaction, such as hydrogen peroxide.[4]
-
Enzyme Source:
-
Use recombinant human MAO-A or MAO-B enzymes.
-
-
Inhibition Reaction:
-
Detection:
-
The MAO-catalyzed oxidation of the substrate produces hydrogen peroxide.
-
A probe that reacts with hydrogen peroxide in the presence of horseradish peroxidase is added, generating a fluorescent or colorimetric signal.[4]
-
-
Quantification:
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition at each concentration of the test compound.
-
Determine the IC50 value.
-
Data Presentation: MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Derivative A | > 100 | > 100 |
| Derivative B | 5.2 | 85.6 |
| Derivative C | > 100 | > 100 |
Sigma (σ) Receptor Binding
Derivatives of this scaffold have also been reported to interact with sigma receptors (σ1 and σ2).[5]
Scientific Rationale:
Sigma receptors are involved in a variety of cellular functions and have been implicated in several neurological and psychiatric disorders. Identifying any interaction with these receptors is important for understanding the full pharmacological profile of a compound and for identifying potential off-target effects or novel therapeutic applications.
Experimental Protocol: Sigma Receptor Radioligand Binding Assay
The protocol is similar to the monoamine transporter binding assay but uses different radioligands and tissue preparations.
-
Membrane Preparation:
-
Prepare cell membranes from tissues or cells expressing σ1 and σ2 receptors.
-
-
Competitive Binding:
-
Incubate the membranes with a specific radioligand (e.g., -pentazocine for σ1 receptors and [³H]DTG for both σ1 and σ2 receptors, with a masking ligand to isolate σ2 binding) and varying concentrations of the test compound.
-
-
Separation and Quantification:
-
Follow the same filtration and scintillation counting steps as described for the monoamine transporter binding assay.
-
-
Data Analysis:
-
Calculate the Ki values for σ1 and σ2 receptors.
-
Data Presentation: Sigma Receptor Binding Affinities
| Compound | σ1 Ki (nM) | σ2 Ki (nM) |
| Derivative A | 890.5 | 1250.7 |
| Derivative B | 75.2 | 98.4 |
| Derivative C | 25.6 | 45.1 |
Signaling Pathway Overview
Caption: Simplified Dopaminergic Synapse and Site of Action.
Conclusion and Future Directions
This guide has outlined the core in vitro pharmacological assays necessary for the comprehensive characterization of 1-(4-Fluorophenyl)butan-2-amine derivatives. By systematically evaluating binding affinities and functional activities at monoamine transporters, as well as potential interactions with MAO and sigma receptors, researchers can build a detailed pharmacological profile of their compounds. This information is critical for lead optimization, candidate selection, and ultimately, for the development of novel therapeutics with improved efficacy and safety profiles. Future studies may also explore interactions with other CNS targets, depending on the specific therapeutic goals.
References
-
Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC. Available at: [Link]
-
SYA 013 analogs as sigma-2 (σ2) selective ligands: structure-affinity relationship studies - PMC. Available at: [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. Available at: [Link]
-
Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. Available at: [Link]
-
Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - MDPI. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. Available at: [Link]
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In-Depth Technical Guide: Blood-Brain Barrier Permeability of 1-(4-Fluorophenyl)butan-2-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful development of therapeutics targeting the central nervous system (CNS) is critically dependent on their ability to traverse the blood-brain barrier (BBB). This highly selective barrier protects the brain but also significantly hinders the entry of most drug candidates. This guide provides a comprehensive, in-depth technical overview of the methodologies used to assess the BBB permeability of the novel compound 1-(4-Fluorophenyl)butan-2-amine. We will explore predictive computational approaches, detail established in vitro assays, and outline definitive in vivo protocols. This document is designed to serve as a practical resource, grounded in scientific principles, to enable a thorough evaluation of the CNS penetration potential of this and similar molecules.
Introduction: The Critical Role of BBB Permeability in CNS Drug Development
1-(4-Fluorophenyl)butan-2-amine is a compound of interest for potential neurological applications.[1][2] However, its therapeutic viability is fundamentally linked to its capacity to cross the BBB and engage with its intended targets within the brain. The BBB is a complex, dynamic interface composed of brain microvascular endothelial cells interconnected by tight junctions, which severely restrict the passage of substances from the bloodstream into the brain.[3][4] The permeability of the BBB to any given molecule is governed by a combination of its physicochemical properties and its interactions with various transport systems.[3][4] A rigorous assessment of the BBB permeability of 1-(4-Fluorophenyl)butan-2-amine is therefore an indispensable component of its preclinical evaluation.
Foundational Assessment: Physicochemical and Computational Profiling
Before committing to extensive experimental work, in silico and physicochemical analyses provide a crucial first look at a compound's potential to cross the BBB. These predictive models leverage large datasets of compounds with known BBB permeability to identify key molecular features that influence brain penetration.[5][6][7][8]
Key Physicochemical Properties Influencing BBB Permeability
Several molecular descriptors are critical in predicting a compound's ability to cross the BBB. For 1-(4-Fluorophenyl)butan-2-amine, these properties are as follows:
-
Molecular Weight (MW): A lower molecular weight is generally favorable for passive diffusion across the BBB.
-
Lipophilicity (LogP): This measures a compound's affinity for a lipid environment. A moderate LogP is often optimal for BBB penetration.
-
Topological Polar Surface Area (TPSA): A smaller TPSA is associated with better brain permeability.
-
Hydrogen Bond Donors and Acceptors: Fewer hydrogen bonds can lead to improved BBB penetration.
-
pKa: The ionization state of a molecule at physiological pH is a critical determinant of its ability to cross cell membranes.
Table 1: Physicochemical Properties of 1-(4-Fluorophenyl)butan-2-amine and a Related Compound
| Property | 1-(4-Fluorophenyl)butan-2-amine | 1-(4-fluorophenyl)-N-methylbutan-2-amine |
| Molecular Formula | C10H14FN[2][9] | C11H16FN[10] |
| Molecular Weight | 167.22 g/mol [2][9] | 181.25 g/mol [10] |
| XLogP3 | Not available | 2.8[10] |
| Hydrogen Bond Donor Count | 1 (predicted) | 1[10] |
| Hydrogen Bond Acceptor Count | 1 (predicted) | 2[10] |
| Topological Polar Surface Area | Not available | 12 Ų[10] |
Note: Experimental verification of these properties is recommended.
Predictive Computational Models
A variety of computational tools can be employed to estimate BBB permeability:
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models establish a mathematical relationship between a compound's chemical structure and its ability to cross the BBB.[8]
-
Machine Learning Models: Algorithms like Light Gradient Boosting Machine (LightGBM) can be trained on large datasets to predict BBB permeability with high accuracy.[11]
In Vitro Evaluation: Modeling the Blood-Brain Barrier
In vitro models offer a controlled environment to investigate the transport of compounds across a cellular or artificial barrier that mimics the BBB.[12][13] These assays are valuable for screening and mechanistic studies.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA-BBB assay is a high-throughput, cell-free method that assesses a compound's passive diffusion across an artificial lipid membrane.[14][15]
Experimental Protocol: PAMPA-BBB Assay
-
Plate Preparation: A donor plate is filled with a buffered solution of 1-(4-Fluorophenyl)butan-2-amine at physiological pH, and an acceptor plate is filled with buffer.[16][17]
-
Membrane Coating: The filter membrane of the donor plate is coated with a lipid solution designed to mimic the BBB.[16][17]
-
Incubation: The donor plate is placed on the acceptor plate, and the "sandwich" is incubated to allow for compound diffusion.[16][17]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations and assay parameters.
Diagram: PAMPA-BBB Assay Workflow
Caption: A streamlined workflow of the PAMPA-BBB assay.
Cell-Based Transwell Assays
Cell-based models, such as those using Caco-2 or MDCK-MDR1 cells, provide a more biologically relevant system by incorporating cellular tight junctions and efflux transporters.[18][19]
-
Caco-2 Cells: Derived from human colon adenocarcinoma, these cells form a polarized monolayer with tight junctions and express various transporters.[20][21][22]
-
MDCK-MDR1 Cells: This cell line is derived from Madin-Darby canine kidney cells and is transfected to overexpress the human MDR1 gene, which codes for the P-glycoprotein (P-gp) efflux pump.[23][24][25][26] This makes it a valuable tool for specifically studying P-gp-mediated efflux.[23][24][25][26]
Experimental Protocol: Bidirectional Transwell Assay
-
Cell Seeding and Monolayer Formation: Cells are seeded on a semi-permeable membrane in a Transwell™ system and cultured until a confluent monolayer is formed. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).[22][24][27]
-
Transport Studies:
-
Apical-to-Basolateral (A→B) Permeability: The test compound is added to the apical (top) chamber, and its appearance in the basolateral (bottom) chamber is measured over time.[21][27]
-
Basolateral-to-Apical (B→A) Permeability: The compound is added to the basolateral chamber, and its transport to the apical chamber is monitored.[21][27]
-
-
Quantification: Samples from both chambers are analyzed by LC-MS/MS to determine compound concentration.
-
Apparent Permeability (Papp) Calculation: The Papp value is calculated for both directions.
-
Efflux Ratio (ER) Calculation: The ER is the ratio of Papp (B→A) to Papp (A→B). An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter.[21][23]
In Vivo Assessment: Measuring Brain Penetration in Animal Models
In vivo studies provide the most definitive measure of a compound's ability to cross the BBB and accumulate in the brain.[28][29]
Brain-to-Plasma Concentration Ratio (Kp)
The Kp value represents the ratio of the total concentration of a compound in the brain to its total concentration in the plasma at a given time point.
Experimental Protocol: Rodent Brain Penetration Study
-
Compound Administration: 1-(4-Fluorophenyl)butan-2-amine is administered to rodents (e.g., mice or rats).[30]
-
Sample Collection: At a designated time, blood is collected, and the brain is excised.[31][32]
-
Sample Processing: Plasma is separated from the blood, and the brain tissue is homogenized.[31]
-
Quantification: The concentration of the compound in both plasma and brain homogenate is determined by LC-MS/MS.
-
Kp Calculation: Kp = (Total Brain Concentration) / (Total Plasma Concentration).
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu)
Kp,uu is considered the gold standard for assessing BBB penetration as it accounts for the pharmacologically active, unbound drug concentrations in both the brain and plasma.[33][34][35][36]
Diagram: Factors Influencing Kp,uu
Caption: A conceptual diagram of drug distribution across the BBB.
Kp,uu Calculation and Interpretation
Kp,uu is calculated by correcting the Kp value for the unbound fractions in plasma (fu,p) and brain (fu,b):
Kp,uu = Kp * (fu,p / fu,b)
-
Kp,uu ≈ 1: Suggests that the compound crosses the BBB primarily by passive diffusion.[35][37]
-
Kp,uu < 1: Indicates active efflux from the brain.[37]
-
Kp,uu > 1: Suggests active influx into the brain.[37]
A Kp,uu > 0.3 is often considered adequate for CNS drug candidates.[33][34]
Conclusion
A comprehensive understanding of the BBB permeability of 1-(4-Fluorophenyl)butan-2-amine is essential for its development as a potential CNS therapeutic. The integrated approach outlined in this guide, combining predictive modeling with rigorous in vitro and in vivo experimentation, provides a robust framework for this critical assessment. The initial physicochemical profile suggests some favorable properties for BBB penetration, which must be confirmed and elaborated upon through the described experimental protocols. The resulting data will be instrumental in making informed decisions regarding the advancement of this compound through the drug development pipeline.
References
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Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (URL: [Link])
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. (URL: [Link])
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Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PMC. (URL: [Link])
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In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])
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Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (URL: [Link])
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Blood Brain Barrier Permeability Assay. Mattek. (URL: [Link])
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BBB Assay Service. IRBM. (URL: [Link])
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Quantification of In Vitro Blood-Brain Barrier Permeability. PMC - NIH. (URL: [Link])
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In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (URL: [Link])
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Caco2 assay protocol. (URL: [Link])
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Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. MDPI. (URL: [Link])
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MDCK-MDR1 Permeability Assay. Evotec. (URL: [Link])
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DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. (URL: [Link])
-
Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (URL: [Link])
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Cell-based in vitro models for studying blood-brain barrier (BBB) permeability | Request PDF. (URL: [Link])
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Caco-2 Permeability Assay Protocol. Creative Bioarray. (URL: [Link])
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A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. ResearchGate. (URL: [Link])
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Computational models to predict blood-brain barrier permeation and CNS activity. PubMed. (URL: [Link])
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Blood Brain Barrier Permeability Assay Background. Neuromics. (URL: [Link])
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1-(4-fluorophenyl)butan-2-amine hydrochloride — Chemical Substance Information. (URL: [Link])
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pampa-permeability-assay.pdf. Technology Networks. (URL: [Link])
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LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinformatics | Oxford Academic. (URL: [Link])
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ADME MDR1-MDCK Permeability Assay. BioDuro. (URL: [Link])
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Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. (URL: [Link])
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Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. MDPI. (URL: [Link])
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MDR1-MDCK Permeability Assay. Creative Bioarray. (URL: [Link])
-
Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. MDPI. (URL: [Link])
-
1-(4-fluorophenyl)-N-methylbutan-2-amine | C11H16FN | CID 60819034. PubChem. (URL: [Link])
-
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC. (URL: [Link])
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. (URL: [Link])
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In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs …. ResearchGate. (URL: [Link])
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In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. PubMed. (URL: [Link])
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Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. (URL: [Link])
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The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. Frontiers. (URL: [Link])
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QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable | Journal of Chemical Information and Modeling. ACS Publications. (URL: [Link])
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Kpuu. (URL: [Link])
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Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats. MDPI. (URL: [Link])
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Isolation of Rodent Brain Vessels. PMC - NIH. (URL: [Link])
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Protocol for behavioral tests using chemogenetically manipulated mice. PMC - NIH. (URL: [Link])
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Practical Application of Rodent Transporter Knockout Models to Assess Brain Penetration in Drug Discovery. Bentham Science Publishers. (URL: [Link])
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Application Note: GC-MS Detection Protocol for 1-(4-Fluorophenyl)butan-2-amine in Biological Matrices
Introduction & Mechanistic Context
The detection of novel psychoactive substances (NPS), specifically fluorinated amphetamine homologues, presents a persistent challenge in forensic and clinical toxicology. 1-(4-Fluorophenyl)butan-2-amine (CAS: 23194-79-8), an alpha-ethylphenethylamine derivative, is a potent synthetic stimulant[1]. Because it is highly lipophilic and rapidly metabolized or excreted, quantifying it in complex biological matrices (whole blood, serum, or urine) requires rigorous extraction and highly sensitive instrumental analysis[2].
Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for identifying such volatile amines[3]. However, primary amines exhibit poor chromatographic behavior on standard non-polar stationary phases due to hydrogen bonding with active silanol groups, resulting in severe peak tailing. To circumvent this, our protocol employs Heptafluorobutyric Anhydride (HFBA) derivatization[4].
The Causality of the Methodological Design:
-
Mixed-Mode SPE (MCX): Biological matrices are laden with proteins, endogenous lipids, and salts. Using a mixed-mode cation exchange (MCX) solid-phase extraction exploits the basic nature of the amine (pKa ~9.5). Acidifying the sample protonates the amine, locking it onto the sorbent while neutral and acidic interferences are washed away with organic solvents.
-
HFBA Derivatization: Acylation with HFBA replaces the active amine hydrogen with a perfluorinated group. This achieves three goals: it eliminates peak tailing, increases thermal stability, and shifts the primary mass fragments to a higher mass-to-charge (m/z) ratio, effectively bypassing the low-mass chemical noise typical of biological extracts[5].
-
The "Keeper" Solvent: Free-base amphetamines are highly volatile. Evaporating the SPE eluate without adding an acidic "keeper" (e.g., methanolic HCl) will result in the total loss of the analyte.
Experimental Workflow & Logical Relationships
The methodology is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation, the protocol intrinsically corrects for matrix effects, extraction inefficiencies, and derivatization variability.
Fig 1. SPE and Derivatization workflow for 1-(4-Fluorophenyl)butan-2-amine extraction.
Fragmentation Logic (EI-MS)
Under 70 eV Electron Impact (EI) ionization, the HFBA-derivatized 1-(4-fluorophenyl)butan-2-amine (Molecular Weight: 363 Da) undergoes predictable alpha-cleavage. The bond between the benzyl carbon and the amine carbon breaks, yielding two primary fragments:
-
m/z 254: The amine-containing fragment (Quantifier).
-
m/z 109: The 4-fluorobenzyl cation (Qualifier).
Fig 2. Derivatization and EI-MS fragmentation logic for the target analyte.
Step-by-Step Analytical Protocol
Sample Pre-treatment & SPE Extraction
-
Aliquot & Spike: Transfer 1.0 mL of biological sample (urine or whole blood) into a clean glass tube. Add 50 µL of Internal Standard working solution (Amphetamine-d11, 1 µg/mL).
-
Protein Precipitation (Blood only): Add 2.0 mL of ice-cold acetonitrile, vortex for 1 min, and centrifuge at 4000 rpm for 10 min. Transfer the supernatant to a new tube.
-
Acidification: Add 2.0 mL of 0.1 M Phosphate Buffer (pH 6.0) or 2% Formic Acid to the sample/supernatant to ensure complete protonation of the amine.
-
SPE Conditioning: Condition the MCX cartridge (30 mg/3 mL) with 2 mL Methanol, followed by 2 mL deionized water. Do not let the sorbent dry.
-
Loading: Load the acidified sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash sequentially with 2 mL deionized water, 2 mL 0.1 M HCl, and 2 mL Methanol. Causality: The acidic wash removes neutral/acidic compounds, while methanol removes hydrophobic lipids.
-
Elution: Elute the target analyte into a clean glass tube using 2 mL of freshly prepared 5% Ammonium Hydroxide (NH₄OH) in Methanol.
Derivatization Procedure
-
Keeper Addition: Add 50 µL of 1% HCl in Methanol to the SPE eluate. Critical Step: Converts the free base to a stable hydrochloride salt to prevent evaporative loss.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of Nitrogen at 40°C.
-
Acylation: Add 50 µL of Ethyl Acetate and 50 µL of Heptafluorobutyric Anhydride (HFBA) to the dried residue.
-
Incubation: Cap the tubes tightly and incubate in a heating block at 70°C for 30 minutes[4].
-
Reconstitution: Allow to cool, evaporate the excess HFBA reagent under Nitrogen, and reconstitute the residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial.
GC-MS Instrumental Parameters & Data Presentation
High-resolution separation is achieved using a 5% phenyl-methylpolysiloxane capillary column, which provides optimal selectivity for fluorinated isomers[2].
Table 1: GC-MS Operating Conditions
| Parameter | Specification |
| System | Agilent 7890B GC / 5977B MSD (or equivalent) |
| Column | DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%), Constant flow at 1.0 mL/min |
| Injection Volume | 1.0 µL, Splitless mode (purge valve on at 1.0 min) |
| Inlet Temperature | 250°C |
| Oven Program | 70°C (hold 1 min) → 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Acquisition Parameters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-(4-Fluorophenyl)butan-2-amine-HFBA | ~8.45 | 254 | 109 | 334 |
| Amphetamine-d11-HFBA (ISTD) | ~7.90 | 244 | 126 | 96 |
Note: Dwell times should be set to 50 ms per ion to ensure sufficient data points across the chromatographic peak.
Method Validation & Quality Control
To ensure this protocol functions as a self-validating system , every analytical batch must include:
-
Matrix Blank: Verifies the absence of endogenous interference at m/z 254 and 109.
-
Zero Sample (Blank + ISTD): Confirms the internal standard does not contain unlabeled target analyte impurities.
-
Calibration Standards: 5-point curve to prove linearity[6].
Table 3: Representative Method Validation Metrics
| Validation Parameter | Whole Blood | Human Urine | Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.2 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL | 0.5 ng/mL | S/N ≥ 10, Precision ≤ 20% |
| Linear Dynamic Range | 1.0 – 500 ng/mL | 0.5 – 500 ng/mL | R² ≥ 0.995 |
| Extraction Recovery | 88.4% ± 4.2% | 92.1% ± 3.5% | Consistent across 3 QC levels |
| Intra-day Precision (CV%) | 4.5% | 3.2% | ≤ 15% (≤ 20% at LOQ) |
| Carryover | Not Detected | Not Detected | Blank injected after ULOQ |
References
-
Chemical Substance Information: 1-(4-fluorophenyl)butan-2-amine hydrochloride . nextsds.com. 1
-
Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples . MDPI. 2
-
GC-MS determination of amphetamines in serum using on-line trifluoroacetylation . PubMed / Forensic Sci Int. 5
-
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of amphetamine, methamphetamine, 3,4-methylenedioxy . Journal of Food and Drug Analysis (JFDA). 4
-
Biological Testing for Amphetamine and Methamphetamine Abuse . Merck Millipore. 6
-
Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation . Frontiers. 3
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- 3. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
- 4. jfda-online.com [jfda-online.com]
- 5. GC-MS determination of amphetamines in serum using on-line trifluoroacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 1-(4-Fluorophenyl)butan-2-amine
Introduction & Analyte Profiling
The quantification of phenethylamine derivatives in pharmaceutical and forensic contexts requires highly robust chromatographic methods. 1-(4-Fluorophenyl)butan-2-amine is a lipophilic, basic primary amine. Its structure presents two distinct chromatographic challenges:
-
High Basicity (pKa ~9.8): The primary amine is fully protonated under standard liquid chromatography conditions, leading to severe secondary interactions with the stationary phase.
-
Lipophilicity: The para-fluoro substitution on the aromatic ring increases the molecule's hydrophobicity, requiring careful optimization of the organic modifier to achieve ideal retention without sacrificing peak shape.
This application note details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically to overcome the notorious peak tailing associated with basic amines, ensuring high-fidelity quantification suitable for rigorous drug development environments.
Method Development Rationale: The Causality of Peak Tailing
Overcoming Silanol-Amine Interactions
The most significant hurdle in analyzing basic compounds like 1-(4-Fluorophenyl)butan-2-amine is peak tailing. Standard HPLC stationary phases are based on silica. The surface of this silica contains weakly acidic silanol groups (Si-OH). At mid-range pH levels, these silanols dissociate into negatively charged sites (Si-O⁻). When a positively charged protonated amine passes through the column, it undergoes an electrostatic adsorption that acts "like velcro"—easy to stick, but hard to let go .
To mitigate this, our method relies on two synergistic choices:
-
Stationary Phase Selection: We utilize a Type B high-purity silica column with extensive end-capping. Type B silica lacks the trace metal impurities (like iron and aluminum) that withdraw electrons and make adjacent silanols even more acidic .
-
Mobile Phase Acidification: By lowering the mobile phase pH below 3.0 using 0.1% Trifluoroacetic acid (TFA), we actively suppress silanol ionization. Simultaneously, TFA acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the amine, which dramatically improves peak symmetry .
Detection Strategy
Phenethylamine derivatives exhibit characteristic ultraviolet (UV) absorbance profiles due to the π−π∗ transitions of the aromatic ring. Spectroscopic profiling of similar compounds reveals a strong primary absorption maximum around 205–210 nm and a secondary, significantly weaker peak around 255–258 nm , . To maximize the limit of detection (LOD), the primary quantification wavelength is set to 210 nm , while the 258 nm channel is monitored simultaneously to verify peak purity and identify potential co-eluting impurities.
Figure 1: Method development decision matrix for mitigating peak tailing in basic amines.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The Chromatography Data System (CDS) must be configured to automatically evaluate System Suitability Test (SST) injections before proceeding to unknown samples. If the SST fails, the sequence halts, preserving sample integrity.
Reagents and Materials
-
Analyte: 1-(4-Fluorophenyl)butan-2-amine reference standard (Purity ≥ 99.5%).
-
Solvents: LC-MS Grade Water, LC-MS Grade Acetonitrile.
-
Modifiers: HPLC-Grade Trifluoroacetic acid (TFA).
-
Column: Type B C18, 150 mm × 4.6 mm, 3.5 µm, fully end-capped.
Step-by-Step Preparation
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Pipette exactly 1.0 mL of TFA into 1000 mL of LC-MS Grade Water. Mix thoroughly.
-
Mobile Phase B (Organic): Pipette exactly 1.0 mL of TFA into 1000 mL of LC-MS Grade Acetonitrile. Mix thoroughly.
-
Causality Check: Both phases must be vacuum-filtered through a 0.2 µm PTFE membrane and sonicated for 15 minutes to prevent baseline drift from dissolved gases.
Step 2: Standard & Sample Preparation
-
Stock Solution: Weigh exactly 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 50:50 Water:Acetonitrile (1.0 mg/mL).
-
Working Standards: Serially dilute the stock to create a 5-point calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).
-
SST Standard: Prepare a separate 50 µg/mL solution to serve as the system suitability benchmark.
Step 3: Execution of the Self-Validating Sequence Program the CDS sequence exactly in the following order:
-
Equilibration: Run the initial gradient conditions for 20 column volumes.
-
Blank Injections (n=2): Inject Mobile Phase A to establish a baseline and verify the absence of ghost peaks.
-
SST Injections (n=6): Inject the 50 µg/mL SST standard six consecutive times. The CDS must evaluate the data against Table 2 criteria.
-
Pause/Proceed Gate: If SST fails, sequence aborts. If it passes, proceed.
-
Calibration Curve: Inject the 5-point standard curve from lowest to highest concentration.
-
Samples: Inject unknown samples, inserting a bracketing standard (50 µg/mL) every 10 samples to validate system stability over time.
Figure 2: Self-validating HPLC analytical workflow ensuring data integrity and system readiness.
Quantitative Data & Specifications
The following tables summarize the optimized parameters and the stringent validation criteria required to guarantee the trustworthiness of the resulting data.
Table 1: Final Optimized HPLC Conditions
| Parameter | Specification | Scientific Rationale |
| Column | Type B C18, 150 x 4.6 mm, 3.5 µm | End-capped to minimize secondary silanol interactions. |
| Mobile Phase A | 0.1% TFA in LC-MS Water | Suppresses silanol ionization (pH ~2.0). |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the lipophilic fluorophenyl moiety efficiently. |
| Gradient | 5% B to 60% B over 12 min | Balances retention factor ( k′ ) and peak sharpness. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column. |
| Column Temp | 35 °C | Improves mass transfer kinetics; reduces backpressure. |
| Detection | UV at 210 nm & 258 nm | 210 nm captures primary π−π∗ transitions for max sensitivity. |
| Injection Vol | 5 µL | Prevents mass overload, which can mimic peak tailing. |
Table 2: System Suitability Test (SST) Self-Validation Criteria
| Parameter | Acceptance Criterion | Action if Failed |
| Retention Time RSD | ≤ 1.0% (n=6) | Purge pump proportioning valves; extend equilibration time. |
| Peak Area RSD | ≤ 2.0% (n=6) | Inspect autosampler syringe for micro-bubbles or leaks. |
| Tailing Factor ( As ) | ≤ 1.5 | Replace column; verify Mobile Phase A pH is strictly < 3.0. |
| Theoretical Plates ( N ) | ≥ 10,000 | Check for dead volume in PEEK fittings; check column health. |
| Blank Carryover | ≤ 0.1% of LLOQ | Implement strong needle wash (e.g., 80% Methanol). |
Table 3: Representative Method Validation Summary
| Validation Metric | Result / Range | Implication for Method Robustness |
| Linearity Range | 1.0 – 150 µg/mL | Broad dynamic range suitable for varied sample concentrations. |
| Correlation ( R2 ) | ≥ 0.9995 | Confirms strict adherence to Beer-Lambert law at 210 nm. |
| LOD / LOQ | 0.2 µg/mL / 1.0 µg/mL | High sensitivity achieved via optimized UV wavelength selection. |
| Intra-day Precision | 1.2% RSD | Method is highly repeatable within a single analytical batch. |
References
-
Title: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL: [Link]
-
Title: Why Do Peaks Tail? - LC Troubleshooting Bible Source: lctsbible.com URL: [Link]
-
Title: How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL: [Link]
-
Title: Fatal Poisoning With a New Phenylethylamine: 4-Methylthioamphetamine (4-MTA) Source: Journal of Analytical Toxicology (oup.com) URL: [Link]
-
Title: Differentiation of NaCl, NaOH, and β-Phenylethylamine Using Ultraviolet Spectroscopy and Improved Adaptive Artificial Bee Colony Combined with BP-ANN Algorithm Source: ACS Omega (acs.org) URL: [Link]
Enantioselective Synthesis of 1-(4-Fluorophenyl)butan-2-amine: A Comprehensive Guide for Researchers
This document provides a detailed guide for the enantioselective synthesis of 1-(4-Fluorophenyl)butan-2-amine, a chiral amine of significant interest in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven protocols. We will first address the synthesis of the requisite precursor, 4-(4-fluorophenyl)butan-2-one, followed by an exploration of cutting-edge enantioselective reductive amination techniques.
Part 1: Synthesis of the Precursor Ketone: 4-(4-Fluorophenyl)butan-2-one
The efficient synthesis of the target chiral amine is predicated on the availability of its prochiral ketone precursor, 4-(4-fluorophenyl)butan-2-one. Several robust synthetic strategies can be employed for its preparation. Here, we detail a reliable method based on the Heck-Mizoroki reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction.[1][2][3][4][5]
Protocol 1: Synthesis of 4-(4-fluorophenyl)butan-2-one via Heck-Mizoroki Coupling
This protocol describes the coupling of 4-fluoroiodobenzene with methyl vinyl ketone.
Materials:
-
4-Fluoroiodobenzene
-
Methyl vinyl ketone (MVK)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (NEt₃)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL per mmol of 4-fluoroiodobenzene).
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add 4-fluoroiodobenzene (1.0 eq), methyl vinyl ketone (1.5 eq), and triethylamine (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(4-fluorophenyl)butan-2-one.
Workflow for Heck-Mizoroki Coupling:
Caption: Workflow for the synthesis of 4-(4-fluorophenyl)butan-2-one.
Part 2: Enantioselective Reductive Amination
With the prochiral ketone in hand, we can now turn our attention to the crucial enantioselective reductive amination step. Both transition-metal catalysis and biocatalysis offer powerful and complementary approaches to achieve high enantioselectivity.
Technique 1: Transition-Metal-Catalyzed Asymmetric Reductive Amination
Ruthenium and Iridium-based catalysts are at the forefront of asymmetric reductive amination, offering high efficiency and enantioselectivity.[6][7][8][9][10][11][12][13][14]
This protocol utilizes a chiral Ru-complex for the direct reductive amination of 4-(4-fluorophenyl)butan-2-one with ammonia.
Materials:
-
4-(4-fluorophenyl)butan-2-one
-
[RuCl₂(p-cymene)]₂
-
(S,S)-Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Ammonium acetate (NH₄OAc) or ammonia gas (NH₃)
-
Hydrogen gas (H₂)
-
2-Propanol (i-PrOH) or Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
In a glovebox, to a pressure-resistant vial, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-Ts-DPEN (0.01 eq).
-
Add degassed 2-propanol or toluene (2 mL per mmol of ketone).
-
Stir the mixture at room temperature for 30 minutes to form the pre-catalyst.
-
Add 4-(4-fluorophenyl)butan-2-one (1.0 eq) and ammonium acetate (1.5 eq).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the vial with hydrogen gas (50-80 bar).
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC or GC.
-
After completion, cool the reaction to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by an appropriate method (e.g., acid-base extraction or chromatography) to yield the chiral amine.
Catalytic Cycle for Ru-Catalyzed Asymmetric Reductive Amination:
Caption: Catalytic cycle for Ru-catalyzed asymmetric reductive amination.
This protocol employs an Iridium-based catalyst, which often shows excellent activity and enantioselectivity for aryl ketones.
Materials:
-
4-(4-fluorophenyl)butan-2-one
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphine ligand (e.g., (R)-BINAP or a Josiphos-type ligand)
-
Ammonium formate (HCOONH₄) or a primary amine followed by deprotection
-
Formic acid (HCOOH)
-
Solvent (e.g., Dichloromethane or Methanol)
Procedure:
-
In a glovebox, add [Ir(COD)Cl]₂ (0.005 eq) and the chiral phosphine ligand (0.011 eq) to a reaction vial.
-
Add the degassed solvent and stir for 30 minutes to form the catalyst.
-
Add 4-(4-fluorophenyl)butan-2-one (1.0 eq) and ammonium formate (5.0 eq).
-
If using a primary amine, use the amine (1.2 eq) and a hydrogen source like H₂ or formic acid.
-
Seal the vial and heat the reaction mixture to the optimized temperature (typically 40-60 °C) for 12-24 hours.
-
Monitor the reaction by chiral HPLC or GC.
-
Upon completion, cool the reaction and perform an appropriate work-up, which may include quenching with a base, extraction, and drying.
-
Purify the product by chromatography or crystallization.
Technique 2: Biocatalytic Asymmetric Reductive Amination
Enzymes, particularly amine dehydrogenases (AmDHs), have emerged as powerful catalysts for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions.
This protocol utilizes a whole-cell or purified enzyme system for the asymmetric reductive amination of 4-(4-fluorophenyl)butan-2-one.
Materials:
-
4-(4-fluorophenyl)butan-2-one
-
Amine dehydrogenase (AmDH) (e.g., from Caldalkalibacillus thermarum or an engineered variant)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose dehydrogenase (GDH) and glucose, or formate dehydrogenase (FDH) and sodium formate)
-
Ammonium chloride or ammonium formate buffer (e.g., 1 M, pH 8.5-9.5)
-
DMSO (as a co-solvent if needed for substrate solubility)
Procedure:
-
Prepare the reaction buffer (e.g., 1 M ammonium chloride, pH 9.0).
-
In a reaction vessel, add the buffer, the cofactor (e.g., 1 mM NAD⁺), and the components of the cofactor regeneration system (e.g., 1.1 eq glucose and GDH).
-
Add the AmDH enzyme (as whole cells or purified enzyme).
-
Dissolve 4-(4-fluorophenyl)butan-2-one in a minimal amount of DMSO and add it to the reaction mixture (final concentration typically 10-50 mM).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of the substrate and product.
-
Once the reaction reaches completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Adjust the pH of the aqueous layer to >10 with NaOH to ensure the amine is in its free base form.
-
Extract the product into the organic layer.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to obtain the chiral amine.
-
Determine the enantiomeric excess by chiral chromatography.
Biocatalytic Reductive Amination Workflow:
Caption: Workflow for biocatalytic reductive amination using an Amine Dehydrogenase.
Part 3: Data Summary and Comparison
| Technique | Catalyst/Enzyme | Key Features | Typical ee (%) | Typical Yield (%) |
| Ru-Catalyzed ARA | [RuCl₂(p-cymene)]₂ / (S,S)-Ts-DPEN | High pressure H₂, good for various aryl ketones.[10] | 90 - >99 | 80 - 95 |
| Ir-Catalyzed ARA | [Ir(COD)Cl]₂ / Chiral Phosphine | Milder conditions, high turnover numbers.[7][9][12][14] | 90 - 99 | 85 - 98 |
| Biocatalytic ARA | Amine Dehydrogenase (AmDH) | Mild aqueous conditions, high enantioselectivity, "green" process. | >99 | >90 (conversion) |
References
- Kumagai, N., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society, 139(49), 17888-17891.
- Li, X., et al. (2021). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines.
- Zhang, Z., et al. (2018). Iridium-catalyzed enantioselective reductive amination of aromatic ketones. Catalysis Science & Technology, 8(19), 4963-4967.
- Wang, D., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters, 25(27), 5035-5039.
- Xie, J., et al. (2020). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources.
- Xie, J., et al. (2020). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H₂.
- Takeda Pharmaceutical Company Limited. (2023). Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915.
-
Kanto Chemical Co., Inc. Catalysts for Asymmetric Reductive Amination –Ir-PSA series. [Link]
- Zhang, X. (2004). Asymmetric reductive amination of ketones.
- Wang, Y., et al. (2019). Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. Organic Chemistry Frontiers, 6(18), 3276-3280.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck reaction as a sharpening stone of palladium catalysis. Chemical reviews, 100(8), 3009-3066.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (pp. 1471-1496). John Wiley & Sons, Inc.
- CN101462931A - Method for acylating fluorobenzene - Google P
-
Wikipedia. Suzuki reaction. [Link]
-
Wikipedia. Heck reaction. [Link]
- Rueping, M., & Sugiono, E. (2010). Enantioselective organocatalytic reductive amination. Beilstein journal of organic chemistry, 6, 61.
-
Organic Chemistry Portal. Heck Reaction. [Link]
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- 5. Heck Reaction [organic-chemistry.org]
- 6. Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Iridium-catalyzed enantioselective reductive amination of aromatic ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. kanto.co.jp [kanto.co.jp]
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The Strategic Utility of 1-(4-Fluorophenyl)butan-2-amine in Modern Drug Discovery: Application Notes and Protocols
Introduction: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][][3][4] The 1-(4-fluorophenyl)butan-2-amine scaffold represents a versatile and highly valuable precursor in this context, providing a gateway to a diverse range of pharmacologically active compounds. Its unique structural features, including a chiral center and a fluorinated phenyl ring, make it an attractive starting material for the synthesis of novel therapeutics targeting a variety of biological systems, most notably the central nervous system.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 1-(4-Fluorophenyl)butan-2-amine in drug discovery. We will delve into the rationale behind its use, its synthesis, and its application in the generation of diverse molecular entities, with a focus on derivatives targeting serotonergic pathways.
The Significance of the 4-Fluorophenyl Moiety
The para-fluorine substitution on the phenyl ring is not a trivial modification. It imparts several advantageous properties to a drug candidate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the basicity of the amine group, which can be critical for optimizing a drug's solubility, membrane permeability, and target engagement.
-
Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier, a crucial attribute for CNS-acting drugs.
Synthesis of the Precursor: 1-(4-Fluorophenyl)butan-2-amine
The primary route to 1-(4-Fluorophenyl)butan-2-amine is through the reductive amination of its corresponding ketone, 1-(4-fluorophenyl)butan-2-one. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a classic and effective method for this transformation.[5][6]
Protocol 1: Synthesis of 1-(4-Fluorophenyl)butan-2-amine via the Leuckart Reaction
This protocol is adapted from established procedures for the Leuckart reaction of aromatic ketones.[5][7][8]
Reaction Scheme:
A concise overview of the Leuckart reaction.
Materials:
-
1-(4-fluorophenyl)butan-2-one
-
Ammonium formate (or formamide)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-fluorophenyl)butan-2-one (1 equivalent) with an excess of ammonium formate (3-5 equivalents).
-
Heating: Heat the reaction mixture to 160-185°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis of the Intermediate: After cooling to room temperature, add a solution of hydrochloric acid (e.g., 20% v/v) to the reaction mixture. Heat the mixture at reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted ketone and non-basic byproducts.
-
Make the aqueous layer basic (pH > 12) by the slow addition of a sodium hydroxide solution, ensuring the mixture is cooled in an ice bath.
-
Extract the liberated free amine with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(4-Fluorophenyl)butan-2-amine.
-
Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Characterization: The identity and purity of the synthesized precursor should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
| Spectroscopic Data (Predicted) | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.10 (m, 2H, Ar-H), 7.00-6.90 (m, 2H, Ar-H), 3.00-2.90 (m, 1H, CH-NH₂), 2.70-2.50 (m, 2H, CH₂-Ar), 1.60-1.40 (m, 2H, CH₂-CH₃), 1.20 (br s, 2H, NH₂), 0.90 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.5 (d, ¹JCF = 243 Hz), 136.0 (d, ⁴JCF = 3 Hz), 130.0 (d, ³JCF = 8 Hz), 115.0 (d, ²JCF = 21 Hz), 50.0, 42.0, 28.0, 10.0 |
| IR (KBr, cm⁻¹) | ~3370, 3290 (N-H stretch), ~2960, 2930, 2870 (C-H stretch), ~1600, 1510 (C=C aromatic stretch), ~1220 (C-F stretch) |
| Mass Spec (EI, m/z) | 167 (M⁺), 138, 109, 96 |
Applications in Drug Discovery: Synthesis of Bioactive Derivatives
1-(4-Fluorophenyl)butan-2-amine serves as a versatile building block for the synthesis of a wide array of derivatives. The primary amine functionality allows for straightforward modifications such as N-alkylation, N-acylation, and formation of more complex heterocyclic structures.
Application 1: Synthesis of N-Alkyl Derivatives as Serotonin Releasing Agents
The N-alkylation of 1-(4-Fluorophenyl)butan-2-amine can lead to the formation of secondary and tertiary amines with potent activity as serotonin, norepinephrine, and dopamine releasing agents or reuptake inhibitors. These compounds are valuable tools for studying the neuropharmacology of monoamine systems and have potential applications in the treatment of various psychiatric disorders.
Workflow for N-Alkylation:
General workflow for the N-alkylation of the primary amine precursor.
This protocol describes the conversion of the primary amine to its N-methyl derivative, a common structural motif in psychoactive compounds.
Materials:
-
1-(4-Fluorophenyl)butan-2-amine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-(4-Fluorophenyl)butan-2-amine (1 equivalent), formaldehyde solution (2.2 equivalents), and formic acid (2.2 equivalents).
-
Heating: Heat the mixture at reflux (100-110°C) for 6-8 hours. The evolution of carbon dioxide will be observed.
-
Work-up:
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The resulting N-methylated amine can be purified by vacuum distillation or column chromatography.
Application 2: Synthesis of N-Acyl Derivatives with Potential Therapeutic Applications
N-acylation of 1-(4-Fluorophenyl)butan-2-amine with various carboxylic acids can generate a library of amides. This approach is widely used in drug discovery to explore structure-activity relationships (SAR) and to develop compounds with a range of therapeutic applications, including as enzyme inhibitors or receptor modulators. The choice of the acylating agent can introduce diverse functionalities and steric bulk, allowing for fine-tuning of the pharmacological profile.
General Acylation Workflow:
A simplified workflow for the N-acylation of the primary amine precursor.
This protocol outlines a general method for amide bond formation using a standard peptide coupling agent.
Materials:
-
1-(4-Fluorophenyl)butan-2-amine
-
Carboxylic acid of interest (e.g., a known bioactive acid)
-
Coupling agent (e.g., DCC, EDC, or HATU)
-
Base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or dimethylformamide)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the coupling agent (1.1 equivalents) in the anhydrous solvent. Stir for 15-30 minutes at 0°C.
-
Amine Addition: To the activated carboxylic acid solution, add a solution of 1-(4-Fluorophenyl)butan-2-amine (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter off any precipitated byproducts (e.g., DCU if DCC is used).
-
Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Purification: Remove the solvent under reduced pressure and purify the resulting amide by column chromatography or recrystallization.
Conclusion and Future Perspectives
1-(4-Fluorophenyl)butan-2-amine is a valuable and versatile precursor in the field of drug discovery. Its strategic use allows for the efficient synthesis of a wide range of fluorinated compounds with tunable pharmacological properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. Future work in this area could involve the development of stereoselective syntheses to access enantiomerically pure derivatives, as well as the exploration of its use in the synthesis of more complex heterocyclic systems. The continued investigation of fluorinated phenethylamines and their analogs holds significant promise for the discovery of novel therapeutics for a multitude of diseases.
References
-
Leuckart Reaction. Sciencemadness Wiki. Available at: [Link]
- Moore, M. L. The Leuckart Reaction. Organic Reactions. 2011.
-
Leuckart reaction. Wikipedia. Available at: [Link]
-
The Leuckart Reaction. Erowid. Available at: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]
-
Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamines as serotonin 2C receptor agonists. ScienceDirect. Available at: [Link]
-
Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. Available at: [Link]
-
Synthesis of Mixed Heterocyclic Phenylethylamines as Serotonin Receptor Probes. Rose-Hulman Scholar. Available at: [Link]
-
Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]
-
A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties. PubMed. Available at: [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]
-
Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
1-(4-Fluorophenyl)but-3-enyl-phenyl-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Royal Society of Chemistry. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. Available at: [Link]
-
Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. Organic Letters. Available at: [Link]
-
Supplementary Information. Supporting Information. Available at: [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]
-
N-Acylation in combinatorial chemistry. ARKIVOC. Available at: [Link]
-
Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids. PubMed. Available at: [Link]
-
Direct Access to Acylboranes via Formal Condensation of Carboxylic Acids with Ligated Boranes. ChemRxiv. Available at: [Link]
Sources
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- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 8. erowid.org [erowid.org]
Application Note: High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantitative Analysis of 1-(4-Fluorophenyl)butan-2-amine
Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetic Researchers Matrix: Biological Fluids (Urine, Whole Blood, Serum) Technology: UHPLC-ESI-MS/MS
Introduction & Scope
The proliferation of Novel Psychoactive Substances (NPS) has fundamentally challenged forensic and clinical toxicology. Fluorinated phenethylamines, a subclass of designer drugs, are engineered to mimic the dopaminergic and serotonergic efflux properties of traditional amphetamines while evading legal classification[1].
1-(4-Fluorophenyl)butan-2-amine (also known as 4-Fluoro- α -ethylphenethylamine or 4-F-AEPEA) is a highly potent structural analog of 4-fluoroamphetamine (4-FA). The introduction of an α -ethyl group alters its lipophilicity, receptor binding affinity, and metabolic stability. Historically, gas chromatography-mass spectrometry (GC-MS) has been the gold standard for drug screening; however, GC-MS struggles to differentiate between positional isomers of fluorinated amphetamines (e.g., 2-fluoro vs. 4-fluoro) due to nearly identical retention times and electron ionization (EI) fragmentation patterns[2].
To overcome these analytical blind spots, this application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By leveraging orthogonal chromatographic selectivity and highly specific Collision-Induced Dissociation (CID) pathways, this method ensures unambiguous quantification of 1-(4-Fluorophenyl)butan-2-amine in complex biological matrices.
Mechanistic Insights: The "Why" Behind the Workflow (E-E-A-T)
As analytical scientists, we must design methods where every variable serves a distinct physicochemical purpose. This protocol is built upon three foundational pillars:
Chromatographic Selectivity: Biphenyl vs. C18
Standard aliphatic C18 columns rely entirely on hydrophobic dispersion forces, which are often insufficient for resolving fluorinated positional isomers. This method utilizes a Biphenyl stationary phase . The biphenyl rings provide enhanced π−π interactions and steric selectivity. Because the fluorine atom strongly withdraws electron density from the phenyl ring, the π -electron distribution differs significantly between 2-fluoro, 3-fluoro, and 4-fluoro isomers, allowing the biphenyl phase to baseline-resolve these compounds[2].
Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Biological matrices are laden with phospholipids that cause severe ion suppression in the MS source. We employ Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). 1-(4-Fluorophenyl)butan-2-amine contains a primary amine with a pKa of ≈10.1 . By acidifying the sample, the amine is fully protonated and binds tightly to the sulfonic acid groups of the MCX sorbent. This allows for aggressive washing with 100% organic solvents to strip away neutral lipids before eluting the analyte with a high-pH solvent[3].
Chiral Pharmacokinetics (Advanced Application)
The metabolism of amphetamine-type stimulants is highly stereoselective. Different elimination half-lives of (R)- and (S)-enantiomers lead to constantly shifting concentration ratios over time. For advanced forensic interpretation (e.g., estimating the exact time of drug consumption), this achiral method can be adapted using a chiral stationary phase (such as a Phenomenex Lux AMP column) to monitor the (R)/(S) ratio of the analyte[4].
Experimental Protocols
Sample Preparation (MCX-SPE Workflow)
Note: This protocol acts as a self-validating system. The inclusion of an isotopically labeled internal standard prior to extraction corrects for both extraction loss and matrix-induced ion suppression.
-
Aliquot & Spike : Transfer of biological matrix (urine or whole blood) into a microcentrifuge tube. Spike with of 4-Fluoroamphetamine-d5 ( ) as the Internal Standard (IS)[5].
-
Protein Precipitation & Acidification : Add of ice-cold 2% H3PO4 (aqueous). Vortex for 30 seconds and centrifuge at 10,000×g for 5 minutes.
-
Conditioning : Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.
-
Loading : Load the acidified supernatant onto the cartridge at a controlled flow rate of 1 mL/min .
-
Washing : Wash sequentially with 1 mL of 0.1N HCl (removes acidic/neutral interferences) and 1 mL of 100% Methanol (removes hydrophobic lipids).
-
Elution : Elute the target analytes with 1 mL of 5% NH4OH in Methanol. The high pH neutralizes the amine, breaking the ionic interaction with the sorbent.
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . Reconstitute in of Initial Mobile Phase (95% A / 5% B).
UHPLC Conditions
-
Column : Restek Raptor Biphenyl ( )
-
Column Temperature : 40∘C
-
Injection Volume :
-
Mobile Phase A : 0.1% Formic Acid in Water (Promotes protonation in ESI+)
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile
Mass Spectrometry (ESI-MS/MS)
-
Ionization Mode : Electrospray Ionization Positive (ESI+)
-
Capillary Voltage : 3.5 kV
-
Desolvation Temperature : 450∘C
-
Acquisition Mode : Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.40 | 95 | 5 |
| 1.00 | 0.40 | 95 | 5 |
| 5.00 | 0.40 | 40 | 60 |
| 6.00 | 0.40 | 5 | 95 |
| 7.50 | 0.40 | 5 | 95 |
| 7.60 | 0.40 | 95 | 5 |
| 10.00 | 0.40 | 95 | 5 |
Table 2: Optimized MRM Parameters
The precursor ion corresponds to the [M+H]+ species (Exact Mass: 167.11 Da →[M+H]+=168.1 ).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| 1-(4-Fluorophenyl)butan-2-amine | 168.1 | 151.1 | 15 | Quantifier (Loss of NH₃) |
| 1-(4-Fluorophenyl)butan-2-amine | 168.1 | 109.0 | 25 | Qualifier (4-fluorobenzyl cation) |
| 4-Fluoroamphetamine-d5 (IS) | 159.1 | 142.1 | 15 | Internal Standard |
Table 3: Method Validation Metrics Summary
| Parameter | Metric / Value | Acceptance Criteria |
| Limit of Detection (LOD) | 0.25 ng/mL | Signal-to-Noise (S/N) ≥3 |
| Limit of Quantification (LOQ) | 0.50 ng/mL | Signal-to-Noise (S/N) ≥10 |
| Linear Dynamic Range | 0.50−250 ng/mL | R2≥0.995 |
| Extraction Recovery | 88.4%±4.2% | Consistent across 3 QC levels |
| Matrix Effect | −8.5% (Ion Suppression) | ≤±15% deviation |
Mandatory Visualization
Figure 1: End-to-end LC-MS/MS analytical workflow for fluorinated phenethylamine quantification.
Figure 2: Primary Collision-Induced Dissociation (CID) fragmentation pathways for 1-(4-Fluorophenyl)butan-2-amine.
References
-
Fluorine in psychedelic phenethylamines ResearchGate[Link]
-
Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances CORE[Link]
-
Chiral Serum Pharmacokinetics of 4-Fluoroamphetamine after Controlled Oral Administration: Can (R)/(S) Concentration Ratios Help in Interpreting Forensic Cases? Maastricht University[Link]
-
Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine FDA.gov.tw[Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood Unipd.it (University of Padua)[Link]
-
Chemistry – Erowid Crew Blog: Simultaneous Determination of Isomers Erowid[Link]
Sources
Application Notes and Protocols for In Vivo Behavioral Studies of 1-(4-Fluorophenyl)butan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for conducting in vivo behavioral studies on the novel psychoactive substance, 1-(4-Fluorophenyl)butan-2-amine. Given the limited specific research on this compound, the protocols and expected outcomes are synthesized from established methodologies for behaviorally similar compounds, particularly substituted cathinones and fluorinated amphetamines. This document is intended to equip researchers with the necessary framework to rigorously assess the psychostimulant, rewarding, and subjective effects of this compound in rodent models.
Introduction to 1-(4-Fluorophenyl)butan-2-amine
1-(4-Fluorophenyl)butan-2-amine is a synthetic compound belonging to the phenethylamine and substituted cathinone classes. Its chemical structure, characterized by a fluorinated phenyl ring and a butan-2-amine backbone, suggests potential psychoactive properties similar to other stimulants of this class. The presence of the fluorine atom at the para position of the phenyl ring is a common modification in designer drugs, often intended to alter the pharmacological profile compared to its non-fluorinated parent compounds.
Based on the structure-activity relationships of related compounds like 4-fluoroamphetamine (4-FA), it is hypothesized that 1-(4-Fluorophenyl)butan-2-amine primarily acts as a monoamine releaser, affecting dopamine (DA) and serotonin (5-HT) neurotransmission. The behavioral outcomes of such a mechanism are expected to include increased locomotor activity, rewarding effects, and subjective states comparable to known psychostimulants like amphetamine and cocaine.
Ethical Considerations in Animal Research
All in vivo studies must be conducted in strict adherence to ethical guidelines for the care and use of laboratory animals.[1][2][3] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Key principles include the justification of the research, the use of the minimum number of animals necessary to obtain valid results, and the minimization of any potential pain or distress.[1][2] Researchers are encouraged to follow the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for reporting their findings to ensure transparency and reproducibility.[4][5][6]
Experimental Protocols
The following protocols are designed to be adapted to the specific research questions and institutional guidelines.
Locomotor Activity Assay
This assay is fundamental for assessing the stimulant or depressant effects of a novel compound on general activity.[2][7][8][9]
Objective: To determine the dose-dependent effects of 1-(4-Fluorophenyl)butan-2-amine on spontaneous locomotor activity in mice or rats.
Materials:
-
Test animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats)
-
Vehicle (e.g., 0.9% sterile saline)
-
Locomotor activity chambers equipped with infrared beams[12]
-
Data acquisition software
Procedure:
-
Acclimation: House animals in the vivarium for at least one week before the experiment to acclimate to the housing conditions. Handle the animals for several days leading up to the experiment to reduce stress.
-
Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes. Habituate each animal to the locomotor activity chamber for 30-60 minutes on the day prior to testing.
-
Drug Preparation: Dissolve 1-(4-Fluorophenyl)butan-2-amine HCl in the vehicle to the desired concentrations.
-
Administration: Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical volume is 10 ml/kg for mice.
-
Data Collection: Immediately after injection, place the animal in the locomotor activity chamber and record activity for 60-120 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects. Compare the dose groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcomes: Based on related compounds, 1-(4-Fluorophenyl)butan-2-amine is expected to produce a dose-dependent increase in locomotor activity, potentially following an inverted U-shaped dose-response curve where higher doses may induce stereotyped behaviors that can interfere with locomotion.[7]
Experimental Workflow for Locomotor Activity Assay
Caption: Workflow for the locomotor activity assay.
Conditioned Place Preference (CPP)
The CPP paradigm is a standard preclinical model to assess the rewarding or aversive properties of a drug.[13][14][15]
Objective: To determine if 1-(4-Fluorophenyl)butan-2-amine has rewarding effects, as indicated by the development of a preference for a drug-paired environment.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
1-(4-Fluorophenyl)butan-2-amine hydrochloride
-
Vehicle (e.g., 0.9% sterile saline)
-
Conditioned Place Preference apparatus (a two- or three-compartment box with distinct visual and tactile cues in each compartment)[16]
-
Video tracking software
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place each animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment to establish any baseline preference. An unbiased design is often preferred, where the drug-paired compartment is assigned randomly.
-
Conditioning: This phase typically lasts for 4-8 days.
-
On drug conditioning days, administer 1-(4-Fluorophenyl)butan-2-amine and confine the animal to one of the conditioning compartments for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning compartment for 30 minutes.
-
Alternate between drug and vehicle conditioning days.
-
-
Post-Conditioning (Preference Test): The day after the last conditioning session, place the animal in the central compartment (in a drug-free state) and allow free access to all compartments for 15 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score (time spent in the drug-paired compartment minus time spent in the vehicle-paired compartment) or compare the time spent in the drug-paired compartment during the post-conditioning test to the pre-conditioning baseline. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.
Expected Outcomes: If 1-(4-Fluorophenyl)butan-2-amine is rewarding, animals will spend significantly more time in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning test.[17]
Conditioned Place Preference Workflow
Caption: Phases of the Conditioned Place Preference paradigm.
Drug Discrimination
This paradigm assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to the drug's internal cues.[18][19]
Objective: To determine if the subjective effects of 1-(4-Fluorophenyl)butan-2-amine are similar to those of a known psychostimulant, such as d-amphetamine.
Materials:
-
Test animals (e.g., male Sprague-Dawley rats)
-
1-(4-Fluorophenyl)butan-2-amine hydrochloride
-
Training drug (e.g., d-amphetamine sulfate)
-
Vehicle (e.g., 0.9% sterile saline)
-
Standard two-lever operant conditioning chambers
-
Reinforcers (e.g., food pellets or sweetened liquid)
Procedure:
-
Training:
-
Train food- or water-deprived rats to press a lever for reinforcement.
-
Once responding is stable, begin discrimination training. Before each session, administer either the training drug (e.g., 1 mg/kg d-amphetamine) or vehicle.
-
When the training drug is administered, only responses on the "drug-appropriate" lever are reinforced.
-
When the vehicle is administered, only responses on the "vehicle-appropriate" lever are reinforced.
-
Continue training until the animals reliably (>80% accuracy) press the correct lever based on the injection they received.
-
-
Substitution Testing:
-
Once the discrimination is learned, begin test sessions.
-
Administer various doses of 1-(4-Fluorophenyl)butan-2-amine and observe which lever the animal predominantly presses.
-
Test sessions are typically conducted with reinforcement withheld to avoid influencing the choice.
-
-
Data Analysis: The primary measure is the percentage of responses on the drug-appropriate lever. Full substitution occurs if a dose of the test drug results in a high percentage (e.g., >80%) of responding on the drug-appropriate lever. Partial substitution suggests some similarity in subjective effects.[20]
Expected Outcomes: If 1-(4-Fluorophenyl)butan-2-amine has amphetamine-like subjective effects, it will dose-dependently substitute for the d-amphetamine discriminative stimulus.[9] This would indicate a similar mechanism of action and abuse potential.[21]
Drug Discrimination Paradigm
Caption: The two main phases of the drug discrimination paradigm.
Data Presentation
Quantitative data from these behavioral assays should be presented clearly and concisely.
Table 1: Hypothetical Dose-Response Effects of 1-(4-Fluorophenyl)butan-2-amine on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm, Mean ± SEM) | Rearing Frequency (counts, Mean ± SEM) |
| Vehicle | 0 | 2500 ± 150 | 50 ± 5 |
| Compound X | 1 | 4000 ± 200 | 75 ± 8 |
| Compound X | 3 | 6500 ± 350 | 110 ± 12 |
| Compound X | 10 | 5000 ± 300** | 80 ± 9 |
| p < 0.05, **p < 0.01 compared to Vehicle group |
Table 2: Hypothetical Conditioned Place Preference Data for 1-(4-Fluorophenyl)butan-2-amine in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Drug-Paired Side (s, Pre-Test, Mean ± SEM) | Time in Drug-Paired Side (s, Post-Test, Mean ± SEM) |
| Vehicle | 0 | 445 ± 25 | 450 ± 30 |
| Compound X | 3 | 450 ± 28 | 650 ± 40** |
| *p < 0.05, **p < 0.01 compared to Pre-Test |
Conclusion
The in vivo behavioral protocols outlined in these application notes provide a robust framework for characterizing the psychoactive profile of 1-(4-Fluorophenyl)butan-2-amine. By systematically evaluating its effects on locomotor activity, reward, and subjective experience, researchers can gain critical insights into its potential mechanism of action and abuse liability. It is imperative that these studies are conducted with the highest standards of scientific rigor and ethical consideration.
References
- Gatch, M. B., et al. (2015). Discriminative and locomotor effects of five synthetic cathinones in rats and mice. Psychopharmacology, 232(13), 2379–2387.
- Gatch, M. B., et al. (2019). Behavioral effects of four novel synthetic cathinone analogs in rodents. Drug and Alcohol Dependence, 199, 50-58.
- Roth, B. L., et al. (2018). Abuse-related neurochemical and behavioral effects of cathinone and 4-methylcathinone stereoisomers in rats. Neuropsychopharmacology, 43(4), 899–908.
- Gatch, M. B., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology, 26(4), e12987.
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ChemSrc. (n.d.). 1-(4-fluorophenyl)butan-2-amine hydrochloride. Retrieved from [Link]
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American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]
-
International Society for Applied Ethology. (2017). Guidelines for the Ethical Treatment of Animals in Applied Animal Behaviour Research. Retrieved from [Link]
-
ResearchGate. (2023). Is it ethical to conduct animal behavior research on wild animals? Retrieved from [Link]
- Kim, H. S., et al. (2017). Behavioral evidence for the abuse potential of the novel synthetic cathinone alpha-pyrrolidinopentiothiophenone (α-PVT) in rodents. Psychopharmacology, 234(5), 837–847.
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Oxford Academic. (2019). Animal Ethics and Behavioral Science: An Overdue Discussion. Retrieved from [Link]
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WBI Studies Repository. (n.d.). Behavioral Research on Captive Animals: Scientific and Ethical Concerns. Retrieved from [Link]
- Stolerman, I. P., & Shoaib, M. (1991). The neurobiology of tobacco addiction. Trends in Pharmacological Sciences, 12, 467-473.
- Miczek, K. A., et al. (2015). Social Stress and Escalated Drug Self-administration in Mice II. Cocaine and Dopamine in Nucleus Accumbens. Neuropsychopharmacology, 40(7), 1647–1655.
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National Center for Biotechnology Information. (n.d.). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
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Wikipedia. (n.d.). Drug discrimination. Retrieved from [Link]
- Homberg, J. R., et al. (2022). Tips and traps for behavioural animal experimentation.
- Corre, J., et al. (2020). Drug self-administration in head-restrained mice for simultaneous multiphoton imaging. eLife, 9, e60823.
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Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]
- Cantacorps, L., et al. (2021). THC exposure during adolescence increases impulsivity-like behavior in adulthood in a WIN 55212-2 self-administration mouse model. Frontiers in Pharmacology, 12, 705830.
- Revillo, D. A., et al. (1997). Discriminative stimulus properties of amphetamine in a conditioned taste aversion paradigm. Behavioural Pharmacology, 8(5), 458-464.
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Scribd. (n.d.). EXPERIMENT NO 8. Retrieved from [Link]
- Calipari, E. S., & Ferris, M. J. (2021). Toward Standardized Guidelines for Investigating Neural Circuit Control of Behavior in Animal Research. eNeuro, 8(2), ENEURO.0001-21.2021.
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SAGE Publications. (n.d.). Drug Self-Administration as a Model to Study the Reward System. Retrieved from [Link]
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Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. Retrieved from [Link]
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Wikipedia. (n.d.). Conditioned place preference. Retrieved from [Link]
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NextSDS. (n.d.). 1-(4-FLUOROPHENYL)BUTAN-2-ONE — Chemical Substance Information. Retrieved from [Link]
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Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved from [Link]
- Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Addiction, 102(12), 1863–1870.
- Ma, L., et al. (2018). A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. Journal of Visualized Experiments, (141), 58384.
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Slideshare. (n.d.). Expt 11 Effect of drugs on locomotor activity using actophotometer. Retrieved from [Link]
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The FEBS Network. (2023). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. Retrieved from [Link]
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NC3Rs. (n.d.). The ARRIVE guidelines. Retrieved from [Link]
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Nature. (2011). The arrival of guidelines for reporting experiments. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Conditioned Place Preference. In Methods of Behavior Analysis in Neuroscience. Retrieved from [Link]
- Prus, A. J., et al. (2020). Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. Frontiers in Behavioral Neuroscience, 14, 585731.
-
Kim, D., et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[7][8][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151.
- Bardo, M. T., & Bevins, R. A. (2014). Using Conditioned Place Preference to Identify Relapse Prevention Medications. Current Opinion in Behavioral Sciences, 1, 30-36.
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NextSDS. (n.d.). 1-(4-fluorophenyl)butan-1-amine — Chemical Substance Information. Retrieved from [Link]
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preparing 1-(4-Fluorophenyl)butan-2-amine solutions for cell culture assays
Application Note & Protocol
Strategic Preparation of 1-(4-Fluorophenyl)butan-2-amine Solutions for High-Fidelity Cell Culture Assays
Abstract
This comprehensive guide provides a detailed methodology for the preparation of 1-(4-Fluorophenyl)butan-2-amine solutions intended for in vitro cell culture-based assays. The accurate and consistent preparation of test compound solutions is a foundational prerequisite for generating reproducible and reliable experimental data in drug discovery and biomedical research. This document outlines the core principles of solvent selection, provides step-by-step protocols for creating high-concentration stock solutions and subsequent sterile working dilutions, and discusses critical quality control measures. The protocols described herein are designed to ensure compound stability, solubility, and sterility, thereby safeguarding the integrity of downstream cellular assays.
Introduction: The Criticality of Proper Compound Handling
1-(4-Fluorophenyl)butan-2-amine is a primary amine containing a fluorinated phenyl group. As with many small organic molecules intended for biological screening, its physicochemical properties, particularly its limited aqueous solubility, present a challenge for cell-based studies. Improper solubilization can lead to compound precipitation, inaccurate final concentrations, and ultimately, erroneous biological data.
The protocols detailed in this application note are built upon established principles of small molecule handling for cell culture applications. The primary strategy involves creating a concentrated stock solution in a non-aqueous, biocompatible organic solvent, followed by serial dilution to achieve the desired final concentrations in the cell culture medium. This approach minimizes the concentration of the organic solvent exposed to the cells, thereby reducing the risk of solvent-induced cytotoxicity.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is essential for its effective use.
| Property | Value | Source & Significance |
| Molecular Formula | C₁₀H₁₄FN | Essential for calculating molarity. |
| Molecular Weight | 167.22 g/mol | The basis for all mass-to-mole calculations for preparing solutions of a specific molar concentration. |
| Appearance | Colorless to yellow liquid | A visual check for compound integrity. Any significant deviation may indicate degradation or impurity. |
| Predicted Solubility | Practically insoluble in water | Dictates the necessity of an organic solvent for stock solution preparation. DMSO is the recommended starting solvent due to its high solvating power and biocompatibility at low concentrations. |
| Storage Temperature | 2-8°C | Recommended for long-term storage of the neat compound to maintain stability and prevent degradation. |
Core Protocol: Stock Solution Preparation (10 mM)
This protocol describes the preparation of a 10 mM primary stock solution, a common starting concentration for screening compounds. The key principle is to create a sterile, highly concentrated solution that can be stored for long periods and diluted as needed.
Materials & Equipment
-
1-(4-Fluorophenyl)butan-2-amine (neat compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Calibrated analytical balance (readable to 0.1 mg)
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile positive displacement pipette or glass syringe
-
Sterile 0.22 µm syringe filter (PVDF or other chemically resistant membrane)
-
Sterile syringe (1 mL)
-
Vortex mixer
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and nitrile gloves
Step-by-Step Methodology
-
Mass Calculation: Determine the mass of 1-(4-Fluorophenyl)butan-2-amine required. For a 10 mM stock solution in 1 mL (0.001 L):
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 167.22 g/mol = 0.0016722 g = 1.67 mg
-
-
Aliquotting the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully add approximately 1.67 mg of 1-(4-Fluorophenyl)butan-2-amine directly into the tube. Record the exact mass. Expert Tip: Given its liquid form, using a positive displacement pipette is highly recommended for accurate handling of small volumes.
-
-
Solubilization:
-
Recalculate the precise volume of DMSO needed based on the actual mass recorded.
-
Volume (mL) = [Mass (mg) / 167.22 ( g/mol )] / 10 (mmol/L)
-
Using a sterile pipette, add the calculated volume of cell culture grade DMSO to the microcentrifuge tube.
-
Cap the tube tightly and vortex for 1-2 minutes until the compound is fully dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
-
Sterile Filtration (Critical Step):
-
Draw the entire DMSO stock solution into a 1 mL sterile syringe.
-
Securely attach a sterile 0.22 µm syringe filter to the syringe tip.
-
Dispense the solution through the filter into a new, sterile, and clearly labeled microcentrifuge tube. This step removes any potential microbial contaminants. Causality Note: Filtering is crucial as autoclaving is not suitable for volatile organic compounds like DMSO or heat-labile test compounds.
-
-
Labeling and Storage:
-
Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
For long-term storage, create smaller volume aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Protocol: Preparation of Working Solutions for Assays
Working solutions are prepared by diluting the high-concentration stock into the complete cell culture medium immediately before adding to the cells.
Workflow for Serial Dilution
The following diagram illustrates a typical serial dilution cascade to generate a range of concentrations for a dose-response experiment.
Caption: Experimental workflow incorporating essential vehicle and untreated controls.
-
Solubility Check: After diluting the stock in the aqueous cell culture medium, visually inspect the working solutions for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the stock concentration may need to be lowered.
-
Vehicle Control: As depicted above, always run a parallel experiment with cells exposed to the same concentration of the vehicle (DMSO) as is present in the highest dose of the compound. This is non-negotiable for valid results.
-
Sterility: The use of sterile materials, aseptic technique, and a final 0.22 µm filtration of the stock solution ensures that no microbial contamination is introduced into the cell cultures.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling 1-(4-Fluorophenyl)butan-2-amine and DMSO.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Disposal: Dispose of all waste materials (tubes, tips, compound) in accordance with your institution's chemical waste disposal guidelines.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in culture medium | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final concentration. Prepare a lower concentration stock solution (e.g., 1 mM). Consider using a different solvent or a solubilizing agent like Pluronic F-68, after validating its non-toxicity to your cell line. |
| High background cytotoxicity (Vehicle Control) | The final concentration of DMSO is too high for the specific cell line. | Ensure the final DMSO concentration does not exceed 0.5% (v/v); for sensitive cell lines, aim for ≤0.1%. Re-design the dilution scheme to achieve this. |
| Inconsistent or non-reproducible results | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles). Inaccurate pipetting. | Always use fresh aliquots for each experiment. Re-calibrate pipettes regularly. Use a positive displacement pipette for viscous liquids like DMSO. |
References
-
2-Amino-1-(4-fluorophenyl)butane Properties , Anichem, [Link]
Technical Support Center: Synthesis of 1-(4-Fluorophenyl)butan-2-amine
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(4-Fluorophenyl)butan-2-amine. The primary and most industrially relevant synthetic route is the reductive amination of 1-(4-fluorophenyl)butan-2-one. This document will focus on troubleshooting and optimizing this key transformation.
Troubleshooting Guide: Common Synthesis Issues & Solutions
Reductive amination is a robust method for amine synthesis, but its efficiency can be compromised by several competing side reactions.[1] This section addresses the most common challenges encountered during the synthesis of 1-(4-Fluorophenyl)butan-2-amine and provides actionable solutions.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted 1-(4-fluorophenyl)butan-2-one. What's going wrong?
Root Cause Analysis: Low conversion primarily points to inefficient formation of the crucial imine or iminium ion intermediate. This can be due to several factors:
-
Suboptimal pH: Imine formation is a pH-dependent equilibrium. The reaction requires mildly acidic conditions (typically pH 4-6) to facilitate the dehydration of the hemiaminal intermediate.[2] If the medium is too acidic, the starting amine (ammonia source) will be protonated and non-nucleophilic. If too basic, the carbonyl group won't be sufficiently activated, and the final dehydration step is inefficient.
-
Presence of Water: The formation of the imine from the ketone and amine releases a molecule of water.[3] According to Le Chatelier's principle, the presence of excess water in the reaction medium can push the equilibrium back towards the starting materials.
-
Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.
Solutions & Optimization Strategies:
-
pH Adjustment: If your reaction is sluggish, consider adding a catalytic amount of a weak acid, like acetic acid. This is especially useful when using borohydride reagents.[4]
-
Water Removal: Add a dehydrating agent to the reaction mixture to drive the imine formation equilibrium forward. Common choices include anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves.[5]
-
Verify Reagent Activity: Use a fresh batch of the reducing agent. Ensure it has been stored under anhydrous conditions.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60°C) can increase the rate of imine formation, but this must be balanced against the stability of the reducing agent and potential side reactions.[6]
Q2: My main impurity is 1-(4-fluorophenyl)butan-2-ol. How can I prevent this?
Root Cause Analysis: The formation of the corresponding alcohol is a classic side reaction in one-pot reductive aminations. It occurs when the reducing agent directly reduces the starting ketone before it can form the imine.[7] This is particularly common with powerful, less selective reducing agents like sodium borohydride (NaBH₄).[8]
Solutions & Optimization Strategies:
-
Change the Reducing Agent: The most effective solution is to switch to a more selective (milder) reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this purpose.[7][9] Its steric bulk and the electron-withdrawing acetoxy groups make it less reactive towards ketones but highly effective at reducing the protonated iminium ion.[7]
-
Adopt a Two-Step (Indirect) Procedure: If you must use a stronger reductant like NaBH₄, modify the procedure. First, mix the 1-(4-fluorophenyl)butan-2-one and the ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol. Allow sufficient time for the imine to form (this can be monitored by TLC or GC-MS). Only then, add the sodium borohydride portion-wise at a reduced temperature (e.g., 0°C) to reduce the pre-formed imine.[7][8]
| Reducing Agent | Typical Solvent(s) | Selectivity for Imine vs. Ketone | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | High | Excellent for one-pot reactions; tolerates many functional groups.[4] | Water-sensitive; more expensive.[8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | Stable in mildly acidic conditions; effective for one-pot reactions.[2] | Highly toxic cyanide byproduct; pH-sensitive.[2] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Low | Inexpensive; readily available.[10] | Prone to reducing the starting ketone, lowering yield.[8] Best used in a two-step process. |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate | High | "Green" method with high atom economy; no hydride waste.[3] | Requires specialized high-pressure equipment; catalyst can be expensive. |
Experimental Workflow & Protocols
Recommended Protocol: One-Pot Reductive Amination using STAB
This protocol is optimized for high selectivity and yield, minimizing the formation of alcohol and over-alkylation byproducts.
Materials:
-
1-(4-fluorophenyl)butan-2-one (1.0 equiv)
-
Ammonium acetate (NH₄OAc) (2.5-5.0 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(4-fluorophenyl)butan-2-one and ammonium acetate.
-
Add anhydrous DCE to dissolve the reactants.
-
If the ketone is particularly hindered or unreactive, a catalytic amount of acetic acid can be added.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) in portions over 15-20 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCE or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Visualization of the Synthetic Workflow
Caption: General workflow for the one-pot synthesis.
Frequently Asked Questions (FAQs)
Q: Are there alternative synthetic routes to reductive amination?
A: Yes, though they are often less favorable. The Leuckart-Wallach reaction is a classic method that uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and the nitrogen source.[11][12] However, this reaction typically requires very high temperatures (>160 °C) and can produce N-formylated byproducts that require a separate hydrolysis step, complicating the workup.[11][13] For modern, high-yield synthesis under mild conditions, catalytic reductive amination is superior.
Q: How can I prevent the formation of the secondary amine, bis(1-(4-fluorophenyl)butan-2-yl)amine?
A: This byproduct forms when the desired primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone.[1] The most effective way to suppress this is to use a large excess of the initial ammonia source (ammonium acetate).[5][11] By keeping the concentration of ammonia high relative to the product amine, you statistically favor the reaction of the ketone with ammonia. A 3- to 5-fold excess of ammonium acetate is a good starting point.
Caption: Competing reaction pathways.
Q: What is the best method for purifying the final product?
A: The purification strategy depends on the scale and the nature of the impurities.
-
Acid-Base Extraction: This is a highly effective first step. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, DCM). Extract with an aqueous acid (e.g., 1M HCl). The basic amine product will move into the aqueous layer as its ammonium salt, leaving non-basic impurities (like the alcohol byproduct or unreacted ketone) in the organic layer. The layers are separated, the aqueous layer is then made basic (e.g., with 2M NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[5]
-
Distillation: If the product is thermally stable, vacuum distillation is an excellent method for purification on a larger scale.
-
Flash Chromatography: For smaller scales or when impurities are very similar in polarity to the product, column chromatography is effective. While silica gel can be used, it is often acidic and can lead to product loss. Using basic alumina or C18 reversed-phase columns can provide better results for amine purification.[14]
References
- Alfindee, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1567.
- Jünger, M., et al. (2025).
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Zou, W., et al. (2011). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
- Frederick, M. O., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1441–1446.
- Li, J. J. (2021). Leuckart–Wallach Reaction. In Name Reactions. Springer, Cham.
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
- Jünger, M., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Magano, J. (2026).
- Kamal, A., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 639–642.
- Wang, D., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters.
- Abboud, S., & Aucagne, V. (2020). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-Thioesters. ChemRxiv.
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Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of.... Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]
- Zhu, S. F., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. Organic Letters, 5(20), 3555–3558.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
-
PubChem. (n.d.). 1-(4-Fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
- Saunia, T., et al. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly, 32(1), 59-69.
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-butan-2-amine (2a). Retrieved from [Link]
- El-Gendy, A. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1004–1047.
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resolving chiral separation issues for 1-(4-Fluorophenyl)butan-2-amine enantiomers
An in-depth guide to resolving chiral separation challenges for 1-(4-Fluorophenyl)butan-2-amine enantiomers, designed for researchers, scientists, and drug development professionals.
Technical Support Center: Chiral Resolution of 1-(4-Fluorophenyl)butan-2-amine
As a Senior Application Scientist, this guide is structured to provide not just protocols, but a foundational understanding of the principles governing the chiral separation of 1-(4-Fluorophenyl)butan-2-amine. This molecule, a primary aromatic amine, presents specific challenges—primarily its basicity, which can lead to undesirable interactions with stationary phases. This guide will walk you through method development, troubleshooting, and optimization with a focus on causality and robust solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues encountered during the initial stages of method development.
Q1: I'm not seeing any separation of the enantiomers. Where do I start?
A1: A complete lack of separation indicates a fundamental mismatch between the analyte and the chiral stationary phase (CSP) under the current conditions. The first step is a systematic screening process. Chiral separations are often achieved through empirical testing of different columns and mobile phases.[1][2] For an aromatic amine like 1-(4-Fluorophenyl)butan-2-amine, polysaccharide-based CSPs are an excellent starting point due to their broad applicability for such compounds.[3][4][5]
Recommended Initial Screening Columns:
-
Amylose-based CSPs: (e.g., Chiralpak® IA, AD)
-
Cellulose-based CSPs: (e.g., Chiralcel® IB, OD)
If initial screening with standard mobile phases (e.g., Hexane/Ethanol) yields no separation, the next step is to ensure a basic additive is included in the mobile phase, which is critical for amine analytes.[3][6]
Q2: My peak shape is very poor, specifically showing significant tailing. What is the cause?
A2: Peak tailing for basic compounds like 1-(4-Fluorophenyl)butan-2-amine is a classic problem in chromatography.[7][8] It is most often caused by secondary ionic interactions between the basic amine group of your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[8][9] These strong interactions delay the elution of a portion of the analyte molecules, resulting in a "tail."
To solve this, you must mitigate these silanol interactions. The most effective strategy is to add a competing base, such as Diethylamine (DEA) or Triethylamine (TEA), to your mobile phase at a concentration of around 0.1%.[3][6][9] This additive will interact with the active silanol sites, effectively shielding them from your analyte.
Q3: My results are not reproducible from one day to the next. What factors should I investigate?
A3: Irreproducible results in chiral chromatography often point to issues with the mobile phase or column equilibration.[10]
-
Mobile Phase Preparation: Chiral separations are highly sensitive to mobile phase composition.[10] Always use freshly prepared, high-purity solvents. In normal phase, even trace amounts of water can alter the stationary phase surface and affect retention times and resolution.[10]
-
Column Equilibration: Chiral stationary phases require significantly longer equilibration times than standard reversed-phase columns to achieve a stable baseline and consistent performance.[10][11] Ensure you flush the column with at least 20-30 column volumes of the mobile phase before starting your analysis.
-
Additive Memory Effect: If you switch between mobile phases containing different additives (e.g., from an acidic to a basic modifier), the previous additive can remain adsorbed on the stationary phase, impacting subsequent separations.[10][11] It is crucial to dedicate columns to specific additive types or perform extensive flushing protocols when switching.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental problems.
Poor peak shape compromises resolution and leads to inaccurate quantification.
| Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Peak Tailing | Primary Cause: Interaction of the basic amine with acidic silanol groups on the CSP support.[7][8][9] | Solution 1 (Most Effective): Add a basic modifier to the mobile phase. Diethylamine (DEA) at 0.1-0.2% is highly effective.[3][6] The competing base neutralizes active silanol sites. Solution 2: Reduce sample concentration. Column overload can exacerbate tailing.[10] Solution 3: Ensure the sample is dissolved in the mobile phase. A solvent mismatch can cause peak distortion.[7] |
| Peak Fronting | Primary Cause: Column overload due to high sample concentration or injection volume.[10] | Solution 1: Dilute the sample or reduce the injection volume. Solution 2: Check for a partially blocked column frit, which can also cause this distortion. |
| Split Peaks | Primary Cause: Column degradation (void formation), partially blocked frit, or co-elution with an impurity. | Solution 1: Reverse-flush the column at a low flow rate. Solution 2: If a void is suspected, the column may need to be replaced. Solution 3: Analyze a blank and standard to rule out contamination. |
The following diagram illustrates the underlying chemical interactions responsible for peak tailing with basic analytes and how a mobile phase additive corrects the issue.
Caption: Mechanism of peak tailing mitigation by a basic additive.
Resolution is the ultimate goal of the separation. If it's insufficient, your method is not viable.
| Symptom | Probable Cause(s) | Recommended Actions & Explanations |
| Co-elution (Rs = 0) | Primary Cause: Incorrect choice of Chiral Stationary Phase (CSP) or mobile phase system. | Solution 1: Screen different CSPs. Polysaccharide-based columns (amylose/cellulose) are a strong starting point.[3][4] Consider a Pirkle-type or cyclodextrin-based column as an alternative.[1][12] Solution 2: Change the mobile phase modifier. The type of alcohol (e.g., Ethanol vs. Isopropanol) can dramatically alter selectivity.[2] |
| Partial Separation (0 < Rs < 1.5) | Primary Cause: Sub-optimal mobile phase composition or temperature. | Solution 1: Optimize the polar modifier percentage. Systematically vary the alcohol content (e.g., from 5% to 25% in hexane) in small increments. Solution 2: Adjust the column temperature. Lower temperatures often increase enantioselectivity and improve resolution, though this comes at the cost of longer retention times and higher backpressure.[13][14] Conversely, increasing temperature can sometimes improve selectivity.[13] |
Part 3: Experimental Protocols & Method Development Workflow
Follow this workflow for a structured approach to developing a robust chiral separation method.
Caption: Systematic workflow for chiral method development.
-
Column Selection: Choose at least two columns with different chiral selectors (e.g., one amylose-based and one cellulose-based).
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Diethylamine (DEA)
-
Mobile Phase B: 80:20 (v/v) n-Hexane / Ethanol + 0.1% Diethylamine (DEA)
-
-
System Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm
-
-
Equilibration: Equilibrate the first column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the racemic standard of 1-(4-Fluorophenyl)butan-2-amine.
-
Evaluation: Assess the chromatogram for any signs of peak splitting or separation.
-
Repeat: Repeat steps 4-6 for each combination of column and mobile phase.
This protocol assumes you have identified a promising CSP and mobile phase system from the initial screening.
-
Identify Key Parameter: The percentage of the polar modifier (alcohol) is the most critical parameter for optimizing resolution in normal-phase chromatography.[10]
-
Systematic Variation: Prepare a series of mobile phases where the alcohol percentage is varied in small increments around the starting condition. For example, if 80:20 Hexane/Ethanol showed promise, prepare:
-
85:15 Hexane/Ethanol (+0.1% DEA)
-
82:18 Hexane/Ethanol (+0.1% DEA)
-
78:22 Hexane/Ethanol (+0.1% DEA)
-
75:25 Hexane/Ethanol (+0.1% DEA)
-
-
Analysis: After proper equilibration for each mobile phase, inject the sample and record the retention times (t1, t2) and peak widths (w1, w2).
-
Calculation: Calculate the resolution (Rs) for each condition using the formula: Rs = 2(t2 - t1) / (w1 + w2).
-
Selection: Choose the mobile phase composition that provides baseline resolution (Rs ≥ 1.5) with a reasonable analysis time.
If direct separation on a CSP proves unsuccessful or inefficient, an alternative is to derivatize the amine enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[10][15] These diastereomers are no longer mirror images and can be separated on a standard achiral reversed-phase column (e.g., C18).[10] This indirect method can be robust but requires additional sample preparation steps.[16]
References
- Chiral Stationary Phases for HPLC | Analytics and Sample Prepar
- Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
- Chiral HPLC Separ
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
- Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem.
- The Evolution of LC Troubleshooting: Str
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives - Daicel Chiral Technologies.
- How to avoid the tailing problem of basic compounds in HPLC analysis?.
- Direct chiral resolution of phenylalkylamines using a crown ether chiral st
- [Research progress on chiral separation of amphetamines, ketamine, c
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- Trouble with chiral separations - May 20 2020 - Chrom
- Chiral resolution - Wikipedia.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
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- 12. Liquid Chromatography [merckmillipore.com]
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- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
reducing byproduct impurities in 1-(4-Fluorophenyl)butan-2-amine synthesis
Welcome to the Technical Support Center for the synthesis of 1-(4-Fluorophenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key pharmaceutical intermediate. Our focus is on minimizing byproduct formation and maximizing the purity of the final product.
Overview of the Synthesis
The most common and industrially relevant method for the synthesis of 1-(4-Fluorophenyl)butan-2-amine is the reductive amination of 4-fluorophenylacetone. The Leuckart reaction, or its variations, is a widely employed one-pot method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2] This reaction is typically carried out at elevated temperatures.[2]
While seemingly straightforward, the Leuckart reaction can be prone to the formation of several impurities that can complicate purification and compromise the final product's quality. This guide will address the identification, underlying causes, and mitigation strategies for these common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 1-(4-Fluorophenyl)butan-2-amine via the Leuckart reaction?
A1: The primary impurities encountered during the Leuckart synthesis of 1-(4-Fluorophenyl)butan-2-amine from 4-fluorophenylacetone are:
-
N-formyl-1-(4-fluorophenyl)butan-2-amine: This is often the major byproduct and is formed as an intermediate in the reaction.[2][3] Incomplete hydrolysis of this intermediate leads to its presence in the final product.
-
Di-(1-(4-fluorophenyl)butan-2-yl)amine (Secondary Amine Impurity): This impurity arises from the reaction of the newly formed primary amine with the starting ketone, followed by reduction.[3]
-
Unreacted 4-fluorophenylacetone: Incomplete reaction can lead to the presence of the starting material in the product mixture.
-
Heterocyclic Byproducts (Pyrimidines and Pyridines): Under the high-temperature conditions of the Leuckart reaction, side reactions can lead to the formation of substituted pyrimidines and pyridines.
Q2: What is the mechanism behind the formation of the N-formyl impurity, and how can it be minimized?
A2: The Leuckart reaction proceeds through the formation of an N-formyl intermediate.[2] When ammonium formate is used, it dissociates into ammonia and formic acid at high temperatures.[1] Ammonia reacts with the ketone to form an imine, which is then reduced by formic acid. However, formamide, also present or formed in the reaction, can react with the amine to produce the stable N-formyl derivative. This intermediate requires a separate hydrolysis step (typically acidic or basic) to yield the desired primary amine.[1][3]
To minimize the N-formyl impurity, ensure complete hydrolysis after the initial reaction. This can be achieved by:
-
Optimizing Hydrolysis Conditions: Refluxing the reaction mixture with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH solution) is crucial for complete de-formylation.[4] The duration and temperature of the hydrolysis should be monitored to ensure full conversion without degrading the desired product.
-
Monitoring Reaction Completion: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the N-formyl intermediate during the hydrolysis step.
Q3: How can the formation of the di-(1-(4-fluorophenyl)butan-2-yl)amine (secondary amine) impurity be controlled?
A3: The formation of the secondary amine impurity is a classic example of over-alkylation, where the product amine is more nucleophilic than ammonia and reacts with the remaining starting ketone. This is more prevalent when there is a high concentration of the primary amine product in the presence of unreacted ketone.
Strategies to minimize this impurity include:
-
Stoichiometry Control: Using a significant excess of the ammonia source (ammonium formate) can help to outcompete the product amine in reacting with the ketone.
-
Reaction Temperature and Time: Lowering the reaction temperature, while it may slow down the overall reaction rate, can sometimes disfavor the secondary amine formation.[1] Additionally, minimizing the reaction time once the starting ketone is consumed can prevent further side reactions.
Troubleshooting Guide
This section provides a structured approach to common issues encountered during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of N-formyl impurity in the final product. | Incomplete hydrolysis of the N-formyl intermediate. | - Increase the duration and/or temperature of the acid or base hydrolysis step. - Ensure adequate concentration of the acid or base used for hydrolysis. - Monitor the hydrolysis by TLC or HPLC until the N-formyl spot is absent. |
| Significant formation of the secondary amine impurity. | - Insufficient excess of the ammonia source. - High reaction temperature favoring over-alkylation. - Prolonged reaction time after consumption of the starting ketone. | - Increase the molar ratio of ammonium formate to 4-fluorophenylacetone. - Experiment with slightly lower reaction temperatures (e.g., 160-170°C instead of >180°C).[5] - Monitor the reaction progress and stop the reaction once the starting ketone is consumed. |
| Presence of unreacted 4-fluorophenylacetone. | - Insufficient reaction time or temperature. - Inefficient mixing of the reactants. | - Increase the reaction time and/or temperature. - Ensure vigorous stirring throughout the reaction. |
| Detection of unknown peaks, possibly heterocyclic impurities. | High reaction temperatures promoting side reactions. | - Lower the reaction temperature if feasible. - Consider alternative reductive amination methods that proceed under milder conditions, although these may be less cost-effective for large-scale synthesis. |
Experimental Protocols
Protocol 1: General Procedure for the Leuckart Reaction
This protocol is a general guideline for the synthesis of 1-(4-Fluorophenyl)butan-2-amine. Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, combine 4-fluorophenylacetone (1.0 eq) and ammonium formate (3-5 eq).
-
Heating: Heat the mixture with stirring to 160-185°C. The reaction is typically exothermic, and the temperature should be controlled.
-
Reaction Monitoring: Maintain the temperature for 3-6 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking small aliquots from the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract with an organic solvent such as toluene or diethyl ether.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude N-formyl intermediate.
-
-
Hydrolysis:
-
To the crude intermediate, add a solution of concentrated hydrochloric acid (e.g., 3-4 eq in water).
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.
-
-
Isolation:
-
Cool the mixture and basify with a strong base (e.g., 50% NaOH solution) to a pH > 12.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-Fluorophenyl)butan-2-amine.
-
-
Purification: The crude product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): A valuable tool for identifying and quantifying the main product and volatile impurities.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent) is suitable.
-
Injector and Detector Temperatures: Typically set around 250-280°C.
-
Oven Program: A temperature gradient from a low starting temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) is used to separate components with different boiling points.
-
Fragmentation Patterns: The electron ionization (EI) mass spectrum of 1-(4-Fluorophenyl)butan-2-amine will show a characteristic fragmentation pattern, including a fragment corresponding to the loss of an ethyl group. The molecular ion may be weak or absent.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the product and impurities.
-
¹H NMR: The spectrum of 1-(4-Fluorophenyl)butan-2-amine will show characteristic signals for the aromatic protons, the benzylic protons, the methine proton adjacent to the amine, and the ethyl group protons.
-
¹³C NMR: Will show distinct signals for all the carbon atoms in the molecule. The presence of the fluorine atom will lead to C-F coupling, which can be observed in the spectrum.
-
Visualization of Key Pathways
Impurity Formation Pathways
Caption: Key pathways for product and impurity formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
References
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
ResearchGate. (2014, October 16). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]
-
The Vespiary. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. Retrieved from [Link]
-
Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.
-
Taylor & Francis Online. (n.d.). Hydrolysis in Pharmaceutical Formulations. Retrieved from [Link]
-
MDPI. (n.d.). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Leuckart Reaction Mechanism Insights. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
-
Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
The Vespiary. (n.d.). studies on the leuckart reaction. Retrieved from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, May 6). Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR and ¹³C-NMR spectral data of PA. Retrieved from [Link]
-
Springer. (2023, February 28). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(4-Fluorophenyl)but-3-enyl-phenyl-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]
-
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]
-
MDPI. (2014, June 10). Formylation of Amines. Retrieved from [Link]
Sources
optimizing storage and stability conditions for 1-(4-Fluorophenyl)butan-2-amine
Welcome to the technical support guide for 1-(4-Fluorophenyl)butan-2-amine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on optimizing storage and stability to ensure the integrity and reproducibility of your experiments. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and extensive field experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 1-(4-Fluorophenyl)butan-2-amine.
Q1: What is the optimal temperature for storing 1-(4-Fluorophenyl)butan-2-amine?
A1: The optimal storage temperature depends on the intended duration of storage. For short-term storage (up to several weeks), refrigeration at 2-8°C is sufficient. For long-term storage, freezing at -20°C or below is strongly recommended to minimize degradation.[1] Elevated temperatures significantly accelerate the degradation of amine compounds.[2][3]
Q2: Is 1-(4-Fluorophenyl)butan-2-amine sensitive to light?
A2: Yes. Aromatic amines can be susceptible to photodegradation.[4] The fluorophenyl group, in particular, can be activated by UV light, potentially leading to defluorination or other unwanted photochemical reactions.[4] Therefore, the compound should always be stored in amber or opaque containers to protect it from light.
Q3: Why is an inert atmosphere recommended for storage?
A3: Primary amines like 1-(4-Fluorophenyl)butan-2-amine are susceptible to reaction with atmospheric components. There are two primary concerns:
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light or trace metal impurities.[5]
-
Carbamate Formation: Amines can react with carbon dioxide (CO₂) present in the air to form carbamate salts.[6] This reaction effectively reduces the purity of the free base. Storing the compound under an inert atmosphere, such as nitrogen or argon, displaces oxygen and CO₂, preventing these degradation pathways and preserving the compound's integrity.[7]
Q4: How does humidity affect the stability of this compound?
A4: 1-(4-Fluorophenyl)butan-2-amine, especially if it is in a salt form like the hydrochloride, can be hygroscopic, meaning it absorbs moisture from the air.[8][9] For the free base, absorbed moisture can facilitate reactions with atmospheric CO₂. For amine salts, excessive moisture can lead to physical changes (like clumping) or even disproportionation, where the salt converts back to the free base and the corresponding acid.[10][11] It is crucial to store the compound in a dry environment and ensure containers are tightly sealed.[8]
Q5: Which materials are incompatible with 1-(4-Fluorophenyl)butan-2-amine?
A5: As a primary amine, this compound is a weak base and can react vigorously with certain substances. It is crucial to avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[12][13] Additionally, care should be taken to avoid contact with certain metals that can catalyze oxidation.
Troubleshooting Guide: Stability and Experimental Issues
This guide provides a systematic approach to resolving common issues encountered during the use of 1-(4-Fluorophenyl)butan-2-amine that may be related to its storage and stability.
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: The purity of the compound may have decreased due to gradual degradation during storage.
-
Solution:
-
Purity Verification: Before use, verify the purity of your stock using an appropriate analytical method, such as HPLC-UV, GC-MS, or ¹H NMR.
-
Aliquotting: Avoid repeatedly opening and closing the main stock container. Instead, prepare single-use aliquots from a freshly opened vial and store them under the recommended long-term conditions.
-
Review Storage Protocol: Ensure that your storage protocol rigorously excludes air, light, and moisture as detailed in this guide. Refer to the workflow diagram below for a systematic check.
-
Problem 2: The compound has developed a yellow or brownish tint over time.
-
Possible Cause: Discoloration is a common indicator of oxidation. Exposure to air (oxygen), especially in the presence of light, can lead to the formation of colored oxidation byproducts.
-
Solution:
-
Discard Discolored Stock: It is safest to assume the discolored material is significantly degraded and should be disposed of according to your institution's hazardous waste guidelines.
-
Implement Inert Atmosphere: For your new stock, strictly adhere to storage under an inert atmosphere. Use the protocol provided below to properly prepare vials for long-term storage.
-
Light Protection: Ensure the use of amber vials and store them in a dark location (e.g., inside a box within the freezer).
-
Problem 3: The compound, which should be a liquid or solid, appears oily or has clumped together.
-
Possible Cause: This often indicates moisture absorption. The compound may be hygroscopic, and exposure to ambient humidity can cause it to deliquesce or change its physical state.[8]
-
Solution:
-
Dry Storage: Store containers inside a desiccator, especially when handling them at room temperature.
-
Temperature Equilibration: Before opening a vial that has been stored in a freezer, allow it to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold compound.
-
Seal Tightly: Ensure container caps are securely tightened. Using parafilm to wrap the cap and neck of the vial provides an additional barrier against moisture ingress.
-
Summary of Storage Conditions and Incompatibilities
For quick reference, the key parameters are summarized in the tables below.
| Parameter | Short-Term Storage (≤ 4 weeks) | Long-Term Storage (> 4 weeks) | Rationale |
| Temperature | 2°C to 8°C | ≤ -20°C | Reduces rates of all chemical degradation pathways.[1][2] |
| Atmosphere | Tightly sealed container | Inert Gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric CO₂.[7] |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial, stored in the dark) | Prevents photodegradation.[4] |
| Humidity | Store in a dry location | Store in a dry location, use desiccator when handling | Prevents moisture absorption and subsequent reactions.[8][11] |
| Conditions & Materials to Avoid | Reason for Incompatibility |
| Strong Oxidizing Agents | Can cause a vigorous, potentially explosive reaction. |
| Strong Acids / Acid Chlorides | Violent neutralization reaction. |
| Excessive Heat | Accelerates thermal degradation.[3][14] |
| Direct Sunlight / UV Light | Induces photochemical degradation.[4] |
| Humid Environments | Leads to moisture absorption and potential degradation.[8] |
| Atmospheric Air (Oxygen, CO₂) | Causes oxidation and carbamate formation.[5][6] |
Experimental Protocols
Protocol for Preparing Aliquots for Long-Term Storage
This protocol ensures the optimal preservation of the compound's purity over extended periods.
-
Preparation: Work in a clean, dry area, preferably under a chemical fume hood.[12] Allow the main stock container of 1-(4-Fluorophenyl)butan-2-amine to equilibrate to room temperature inside a desiccator before opening.
-
Select Vials: Use appropriately sized amber glass vials with PTFE-lined screw caps.
-
Aliquotting: Dispense the desired amount of the compound into each vial. Aim to fill the vial to a level that minimizes headspace but allows for easy handling.
-
Inerting: Place the uncapped vials in a glovebox or a desiccator chamber that can be purged with an inert gas. Alternatively, use a gentle stream of dry nitrogen or argon directed into the vial via a long needle or pipette to displace the air in the headspace. Purge for 1-2 minutes.
-
Sealing: Immediately and tightly cap each vial while still under the inert atmosphere.
-
Parafilm Wrapping: Wrap the cap-vial interface with parafilm for an extra seal against air and moisture.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of preparation, and storage conditions ("Store at ≤ -20°C under N₂").
-
Storage: Place the labeled, sealed aliquots in a designated freezer at or below -20°C.
Visual Workflow and Diagrams
Troubleshooting Workflow for Compound Stability
This diagram provides a logical path to diagnose and solve issues related to the stability of 1-(4-Fluorophenyl)butan-2-amine.
Caption: Troubleshooting flowchart for diagnosing stability issues.
References
-
(AIDIC)
-
(SINTEF)
-
(ECHA)
-
(MDPI)
-
(Fisher Scientific)
-
(MilliporeSigma)
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(Diplomata Comercial)
-
(ACS Publications)
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(ACS Publications)
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(Merck Millipore)
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(The University of Texas at Austin)
-
(ResearchGate)
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(Diplomata Comercial)
-
(Semantic Scholar)
-
(NextSDS)
-
(ACS Publications)
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(ResearchGate)
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(ResearchGate)
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(ACS Publications)
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(ResearchGate)
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(ACS Publications)
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(Enamine)
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(PharmaBlock)
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(ResearchGate)
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(Linde)
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(NSF PAR)
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(European Medicines Agency)
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(Ex-Machinery)
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(Merck Millipore)
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(Sigma-Aldrich)
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(Sapphire Bioscience)
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(Waseda University)
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(RSC Publishing)
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(Guidechem)
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(NextSDS)
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(BenchChem)
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(MDPI)
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(PMC)
-
(PubMed)
-
(ResearchGate)
-
(University of Waterloo)
-
(BenchChem)
-
(Organic Chemistry Portal)
-
(MDPI)
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- 9. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 10. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. aidic.it [aidic.it]
Technical Support Center: Overcoming Matrix Effects in 1-(4-Fluorophenyl)butan-2-amine Whole Blood LC-MS/MS Analysis
Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges quantifying amphetamine-type stimulants and synthetic cathinones like 1-(4-Fluorophenyl)butan-2-amine (CAS: 23194-79-8) in complex biological matrices[1]. Whole blood is notoriously difficult due to its high viscosity, dense protein content, and rich phospholipid profile[2]. These endogenous components cause severe matrix effects (ME)—specifically ion suppression in Electrospray Ionization (ESI)—which compromise assay sensitivity, precision, and accuracy[3].
This guide provides field-proven, causally-explained troubleshooting steps and self-validating protocols to ensure absolute scientific integrity in your pharmacokinetic or forensic toxicological assays.
Diagnostic Workflow for Matrix Effects
Workflow for diagnosing and mitigating LC-MS/MS matrix effects.
Section 1: Troubleshooting FAQs
Q1: Why am I experiencing massive signal suppression for 1-(4-Fluorophenyl)butan-2-amine in whole blood compared to neat solvent? Causality & Solution: In LC-MS/MS utilizing ESI in positive ion mode (ESI+), analytes must migrate to the surface of charged droplets to be ejected into the gas phase. Whole blood contains high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines)[2]. If these lipids co-elute with 1-(4-Fluorophenyl)butan-2-amine, they outcompete the analyte for available charge at the droplet surface, leading to severe ion suppression and diminished analyte response. To resolve this, you must either separate the analyte chromatographically from the phospholipid elution zone or remove the lipids entirely during sample preparation.
Q2: How do I quantitatively assess the true extent of the matrix effect (ME) and process efficiency (PE)? Causality & Solution: You cannot fix what you cannot measure. We utilize the post-extraction spiking method established as the "golden standard" in regulated bioanalysis[4]. Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extraction blank blood matrix against the peak area of the analyte in a neat solvent[5]: MF = Area(post-extraction matrix) / Area(neat solvent) An MF < 1.0 indicates ion suppression[4]. To create a self-validating system, always evaluate the IS-normalized MF using a Stable Isotope-Labeled Internal Standard (SIL-IS). If the IS-normalized MF is 1.0 ± 0.15, your internal standard is successfully compensating for the residual matrix effect[4].
Q3: I am currently using Protein Precipitation (PPT) with Acetonitrile. It is fast, but my matrix effects are still >40%. What is the alternative? Causality & Solution: While PPT effectively removes large plasma proteins, it leaves nearly all endogenous phospholipids in the supernatant, which co-extract with the analytes. Because 1-(4-Fluorophenyl)butan-2-amine is an aliphatic amine, it is positively charged at physiological and acidic pH. By switching to a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE), you can exploit this charge[2]. The analyte binds ionically to the sorbent, allowing you to wash the cartridge with 100% organic solvent to completely wash away the neutral and zwitterionic phospholipids before eluting the target analyte[2].
Section 2: Quantitative Data Presentation
The choice of sample preparation drastically alters the reliability of your assay. The table below summarizes the expected performance metrics when extracting basic amphetamine-type stimulants from whole blood.
Table 1: Impact of Sample Preparation on Amphetamine-Type Stimulant Extraction from Whole Blood
| Sample Preparation Method | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) | Phospholipid Removal |
| Protein Precipitation (PPT) | 0.45 (Severe Suppression) | 92% | 41% | < 10% |
| Liquid-Liquid Extraction (LLE) | 0.82 (Mild Suppression) | 75% | 61% | ~ 70% |
| Phospholipid Depletion Plates | 0.95 (Minimal Effect) | 88% | 83% | > 95% |
| Mixed-Mode SPE (MCX) | 0.98 (Negligible Effect) | 90% | 88% | > 99% |
Section 3: Self-Validating Experimental Protocol
To definitively eliminate matrix effects, implement the following Mixed-Mode SPE (MCX) protocol for whole blood. This protocol is self-validating: the inclusion of the 100% organic wash step guarantees the removal of lipid-based ion suppressors. You can verify this by monitoring the phospholipid MRM transitions (e.g., m/z 184 → 184 for the phosphocholine headgroup) during your LC-MS/MS run[4].
Mixed-Mode Strong Cation Exchange (MCX) SPE extraction mechanism for basic amines.
Step-by-Step Methodology: MCX SPE for Whole Blood
-
Sample Pre-treatment: Aliquot 200 µL of whole blood into a microcentrifuge tube. Add 20 µL of SIL-IS (e.g., Amphetamine-d11). Add 600 µL of 0.1 M Zinc Sulfate ( ZnSO4 ) in Methanol to lyse cells and precipitate proteins[6]. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes.
-
Dilution: Transfer the supernatant to a clean tube and dilute with 2 mL of 2% Formic Acid in water. Causality: This ensures the amine group of 1-(4-Fluorophenyl)butan-2-amine is fully protonated ( NH3+ ) and reduces the organic solvent content to <15% to prevent premature elution during the loading phase.
-
Conditioning: Condition the MCX SPE cartridge (30 mg/1 cc) with 1 mL of Methanol, followed by 1 mL of 2% Formic Acid in water.
-
Loading: Load the diluted sample onto the cartridge at a controlled flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water. Causality: Removes water-soluble endogenous salts and polar interferences.
-
Wash 2 (Organic - Critical Step): Wash with 1 mL of 100% Methanol. Causality: Because the target analyte is tightly bound via ionic interactions to the sulfonic acid groups on the sorbent, this pure organic wash strips away hydrophobic interferences, including the ion-suppressing phospholipids, without eluting the drug[2].
-
Elution: Elute the target analyte into a clean collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Causality: The high pH (>10) deprotonates the amine, neutralizing its charge and breaking the ionic bond with the sorbent, allowing it to elute freely in the organic solvent.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase prior to injection.
References
- Chemical Substance Information: 1-(4-fluorophenyl)butan-2-amine hydrochloride NextSDS
- Matrix Effects—A Challenge Toward Automation of Molecular Analysis Journal of the Association for Laboratory Autom
- Assessment of matrix effect in quantitative LC-MS bioanalysis Taylor & Francis Online
- Matrix Effects: Causes and Solutions in Analysis Phenomenex
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples Sigma-Aldrich
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples PubMed Central (PMC)
- Simultaneous detection and quantification of 15 drugs of abuse in whole blood by online solid phase extraction and LC-MS SCIEX
Sources
preventing degradation of 1-(4-Fluorophenyl)butan-2-amine reference standards
Topic: Preventing Degradation of 1-(4-Fluorophenyl)butan-2-amine Reference Standards
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing unexpected signal loss, ghost peaks, or irreproducible standard curves when working with fluorinated amphetamine derivatives.
1-(4-Fluorophenyl)butan-2-amine is a primary aliphatic amine. While the fluorinated aromatic ring is highly stable, the primary amine group is highly reactive. If handled improperly, it acts as a nucleophile and readily reacts with atmospheric gases, leading to rapid degradation. This guide provides field-proven, self-validating protocols to ensure the absolute integrity of your reference materials.
Part 1: Core Mechanisms of Degradation (FAQ)
Q: Why does the concentration of my 1-(4-Fluorophenyl)butan-2-amine standard decrease over time even when stored in the fridge? A: If your vial is repeatedly opened in ambient air, your standard is likely undergoing carbamate formation . Primary amines react rapidly with atmospheric carbon dioxide ( CO2 ) to form carbamate salts 1. This reaction consumes two equivalents of the amine for every molecule of CO2 , drastically reducing the effective concentration of your active standard. Furthermore, exposure to oxygen and UV light initiates radical-mediated oxidative degradation , converting the amine into hydroxylamines or imines.
Fig 1: Primary degradation pathways of 1-(4-Fluorophenyl)butan-2-amine via CO2 and oxidation.
Q: Should I purchase the freebase or the hydrochloride (HCl) salt form of the standard? A: Always opt for the HCl salt form for analytical reference standards whenever available. The causality is simple: in the salt form, the amine is protonated ( NH3+ ). This protonation electronically and sterically protects the nitrogen lone pair, preventing it from acting as a nucleophile against CO2 or undergoing rapid oxidation. Freebase amines are also highly volatile, leading to evaporative loss during weighing 2.
Part 2: Storage & Handling Protocols
Q: What is the scientifically validated protocol for preparing and storing stock solutions to guarantee long-term stability? A: To maintain standard integrity for up to 24 months, you must isolate the compound from moisture, light, oxygen, and carbon dioxide 3. Follow this self-validating workflow:
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed neat solid from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the standard. Water facilitates hydrolysis and acts as a medium for ionic degradation reactions.
-
-
Anhydrous Reconstitution: Dissolve the solid in high-purity, anhydrous HPLC-grade solvent (e.g., Acetonitrile or Methanol).
-
Causality: Lower-grade solvents contain trace transition metals and peroxides that catalyze oxidative degradation.
-
-
Single-Use Aliquoting: Divide the stock solution into single-use aliquots using amber glass vials.
-
Causality: Amber glass blocks UV/visible photons, removing the activation energy required to cleave C-N bonds. Single-use aliquots eliminate repeated freeze-thaw cycles, which physically degrade the sample matrix 4.
-
-
Inert Gas Purging (Critical): Gently purge the headspace of each vial with Argon gas for 3-5 seconds before immediately capping with a PTFE-lined septum.
-
Causality: Argon is heavier than air. It sinks to blanket the solution, completely displacing reactive O2 and CO2 .
-
-
Cryogenic Storage: Store the sealed aliquots upright at -20°C or -80°C.
Fig 2: Optimized handling workflow to prevent degradation of primary amine reference standards.
Part 3: Troubleshooting & Quantitative Data
Q: How do I validate if my standard has already degraded? A: You can build a self-validating check into your analytical runs. Before a critical assay, run a quick LC-MS full-scan of your standard. Use the troubleshooting table below to diagnose the exact mechanism of failure.
Table 1: Troubleshooting Chromatographic Shifts (LC-MS)
| Chromatographic Observation | Mass Shift (LC-MS) | Mechanistic Root Cause | Corrective / Preventive Action |
| Appearance of secondary peak | +44 Da | Carbamate formation (Reaction with atmospheric CO2 ) | Discard standard. Ensure Argon headspace purge in future aliquots. |
| Broadening or tailing peaks | +16 Da | N-Oxidation (Formation of hydroxylamines) | Use amber vials to block UV light; ensure solvent is peroxide-free. |
| Overall signal decrease | N/A (No new peaks) | Solvent evaporation or adsorption to vial walls | Use tightly crimped PTFE-lined septa; avoid storing in plastic tubes. |
Table 2: Quantitative Stability Data for Amphetamine-Type Standards
| Storage Condition | Matrix / Solvent | Expected Stability | Degradation Risk Factor |
| -20°C (Sealed) | Neat Solid (HCl Salt) | > 24 months | Low - Optimal condition 4 |
| -20°C (Sealed) | Acetonitrile / Methanol | 12 - 24 months | Low - Assuming anhydrous solvent |
| 4°C (Refrigerated) | Acetonitrile | Up to 1 month | Moderate - High risk of condensation if opened cold |
| 25°C (Room Temp) | Aqueous Buffer / Water | < 7 days | High - Rapid hydrolysis and microbial degradation |
References
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Stability studies of amphetamine and ephedrine derivatives in urine. PubMed / National Institutes of Health. Available at:[Link]
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Selection of Mixed Amines in the CO2 Capture Process. MDPI. Available at:[Link]
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A Pharmacological Comparison of 1-(4-Fluorophenyl)butan-2-amine and 1-(4-fluorophenyl)propan-2-amine: A Guide for Researchers
This guide provides a detailed pharmacological comparison between 1-(4-fluorophenyl)propan-2-amine, commonly known as 4-fluoroamphetamine (4-FA), and its structural analog, 1-(4-Fluorophenyl)butan-2-amine. While extensive research has characterized the former, a notable lack of published experimental data exists for the latter. Therefore, this comparison will synthesize established data for 4-FA with predictive insights into the pharmacology of 1-(4-Fluorophenyl)butan-2-amine, grounded in well-established structure-activity relationships (SAR) for phenethylamine derivatives. This approach is designed to offer a valuable, albeit partially theoretical, framework for researchers, scientists, and drug development professionals.
Introduction: Structural Analogs with Predicted Functional Divergence
1-(4-fluorophenyl)propan-2-amine (4-FA) is a well-documented psychoactive substance of the substituted amphetamine class, known to produce stimulant and entactogenic effects.[1] Its mechanism of action is primarily centered on its interaction with monoamine transporters.[1][2] In contrast, 1-(4-Fluorophenyl)butan-2-amine is a less-studied compound, differing from 4-FA by the substitution of an ethyl group for the methyl group at the alpha (α) position of the phenethylamine backbone. This seemingly minor structural modification is predicted to have significant consequences for its pharmacological profile, particularly its potency and selectivity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Mechanism of Action: A Tale of Two Alpha Substituents
The primary mechanism of action for 4-FA involves both the inhibition of monoamine reuptake and the promotion of their release from presynaptic nerve terminals.[1] This dual action leads to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.
1-(4-fluorophenyl)propan-2-amine (4-FA): A Known Monoamine Releaser
4-FA is a potent releasing agent and reuptake inhibitor at DAT, NET, and SERT.[1] Its subjective effects in humans, often described as a hybrid between amphetamine and MDMA, are a direct consequence of this broad monoaminergic activity.[3][4] In vivo studies in rats have demonstrated that 4-FA administration leads to a significant increase in extracellular dopamine and a more modest increase in serotonin levels, highlighting a preferential action on the dopaminergic system.[5]
1-(4-Fluorophenyl)butan-2-amine: A Predictive Profile Based on SAR
Due to the absence of direct pharmacological data for 1-(4-Fluorophenyl)butan-2-amine, we must turn to structure-activity relationship (SAR) studies of α-alkylphenethylamines to predict its likely effects. Research on α-ethylphenethylamine (AEPEA), a close structural analog, has shown that increasing the size of the α-alkyl substituent from a methyl (as in amphetamine) to an ethyl group generally leads to a decrease in potency at the dopamine transporter (DAT) and a greater selectivity for the norepinephrine transporter (NET).[3]
Based on these findings, it is hypothesized that 1-(4-Fluorophenyl)butan-2-amine will also exhibit reduced potency as a dopamine releaser and reuptake inhibitor compared to 4-FA. Conversely, it is predicted to retain or possibly have enhanced activity at the norepinephrine transporter. The effect on the serotonin transporter is more difficult to predict without experimental data, but the larger α-substituent may also reduce its potency at SERT.
Comparative Pharmacological Data
The following table summarizes the known in vitro pharmacological data for 4-FA and the predicted profile for 1-(4-Fluorophenyl)butan-2-amine based on SAR principles.
| Parameter | 1-(4-fluorophenyl)propan-2-amine (4-FA) | 1-(4-Fluorophenyl)butan-2-amine (Predicted) | Rationale for Prediction |
| Dopamine Transporter (DAT) | |||
| Release (EC₅₀) | 200 nM[1] | Predicted to be significantly higher (lower potency) | α-ethyl substitution generally reduces potency at DAT compared to α-methyl analogs.[3] |
| Reuptake Inhibition (IC₅₀) | 770 nM[1] | Predicted to be significantly higher (lower potency) | Consistent with reduced overall activity at DAT.[3] |
| Norepinephrine Transporter (NET) | |||
| Release (EC₅₀) | 37 nM[1] | Predicted to be similar or slightly higher | α-ethyl analogs often retain high potency at NET.[3] |
| Reuptake Inhibition (IC₅₀) | 420 nM[1] | Predicted to be similar or slightly higher | α-ethyl analogs often retain high potency at NET.[3] |
| Serotonin Transporter (SERT) | |||
| Release (EC₅₀) | 730 nM[1] | Predicted to be significantly higher (lower potency) | Increased steric bulk from the α-ethyl group may hinder efficient interaction with SERT. |
| Reuptake Inhibition (IC₅₀) | 6800 nM[1] | Predicted to be significantly higher (lower potency) | Consistent with reduced overall activity at SERT. |
Visualizing the Predicted Mechanistic Differences
The following diagrams illustrate the known interactions of 4-FA with monoamine transporters and the predicted, altered interactions of 1-(4-Fluorophenyl)butan-2-amine.
Mechanism of Action of 1-(4-fluorophenyl)propan-2-amine (4-FA).
Workflow for Radioligand Binding Assay.
Conclusion and Future Directions
This predictive comparison underscores the critical importance of empirical validation. The proposed experimental protocols, such as radioligand binding assays and functional assays for neurotransmitter release and uptake, are essential next steps to accurately characterize the pharmacology of 1-(4-Fluorophenyl)butan-2-amine. Such studies will not only elucidate the specific effects of α-ethyl substitution in this chemical series but also contribute to a broader understanding of the structure-activity relationships governing the interaction of phenethylamines with monoamine transporters. This knowledge is crucial for the rational design of novel compounds with specific pharmacological profiles for research and potential therapeutic applications.
References
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Schindler, C. W., et al. (2021). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 376(1), 83-91. [Link]
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4-Fluoroamphetamine - Wikipedia. (n.d.). Retrieved from [Link]
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Bossong, M. G., et al. (2019). A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State. CNS Spectrums, 24(1), 1-10. [Link]
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Tönnes, S. W., et al. (2019). Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion. Drug Testing and Analysis, 11(10), 1519-1526. [Link]
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Tönnes, S. W., et al. (2020). Excretion of 4-fluoroamphetamine and three metabolites in urine after controlled oral ingestion. Journal of Pharmaceutical and Biomedical Analysis, 179, 113008. [Link]
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Dolder, P. C., et al. (2018). Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. Frontiers in Pharmacology, 9, 747. [Link]
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King, A., & Kicman, A. (2018). 4-Fluoroamphetamine (4-FA). A Critical Review Report. LJMU Research Online. [Link]
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Baumann, M. H., et al. (2011). The designer drug landscape: a sea of ever-changing psychoactive substances. Drug Testing and Analysis, 3(7-8), 439-453. [Link]
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Hondebrink, L., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 429. [Link]
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Schindler, C. W., et al. (2020). Amphetamine-like Neurochemical and Cardiovascular Effects of α-Ethylphenethylamine Analogs Found in Dietary Supplements. Journal of Pharmacology and Experimental Therapeutics, 375(2), 252-260. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(4-Fluorophenyl)butan-2-amine Forensic Testing
This guide provides a comprehensive comparison of analytical methodologies for the forensic identification and quantification of 1-(4-Fluorophenyl)butan-2-amine, a novel psychoactive substance (NPS). It is intended for researchers, analytical scientists, and forensic laboratory professionals engaged in the development and validation of robust testing protocols. This document emphasizes the scientific rationale behind method selection and validation, grounding all recommendations in established international standards.
Introduction: The Challenge of Novel Psychoactive Substances
The emergence of NPS like 1-(4-Fluorophenyl)butan-2-amine presents a dynamic challenge to forensic toxicology and seized drug analysis.[1][2][3] These substances are often structural analogues of controlled drugs, designed to circumvent existing legislation. Consequently, forensic laboratories must develop and validate reliable analytical methods to unambiguously identify and, where necessary, quantify these compounds in various matrices.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] This guide will compare the two primary confirmatory techniques used in modern forensic laboratories—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—within the framework of internationally recognized validation guidelines.
The Foundation of Trust: Principles of Method Validation
Before comparing instrumental techniques, it is crucial to understand the core validation parameters that ensure a method is scientifically sound and fit for purpose. These principles are mandated by authoritative bodies such as the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) and are aligned with the comprehensive International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7]
Key Validation Parameters Include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[5][8]
-
Linearity & Range: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8][9]
-
Accuracy: The closeness of test results to the true value.[8][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability and intermediate precision.[8][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The validation process provides objective evidence that a method is reliable for its intended use.[10]
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for an NPS like 1-(4-Fluorophenyl)butan-2-amine.
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Analytical Comparison Guide: Cross-Reactivity of 1-(4-Fluorophenyl)butan-2-amine in Commercial Amphetamine Immunoassays
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively evaluate the immunoassay detectability of 1-(4-Fluorophenyl)butan-2-amine against classical amphetamines, providing mechanistic causality and a self-validating experimental framework for cross-reactivity testing.
Mechanistic Causality: The Steric Barrier to Antibody Recognition
In toxicological screening and pharmacokinetic monitoring, the reliance on immunoassays calibrated for classical drugs of abuse presents a significant analytical blind spot for novel psychoactive substances (NPS). 1-(4-Fluorophenyl)butan-2-amine (also known as 4-fluoro-alpha-ethylphenethylamine) represents a critical edge-case in structural recognition.
To understand its performance in commercial screens, we must analyze its structure relative to its homologue, 4-fluoroamphetamine (4-FA), and the target analyte, d-amphetamine.
-
d-Amphetamine possesses an alpha-methyl group, which perfectly fits the highly conserved paratope (binding pocket) of commercial anti-amphetamine monoclonal antibodies.
-
4-Fluoroamphetamine (4-FA) retains the alpha-methyl group but adds a para-fluoro substitution on the phenyl ring. This electronic and slight steric alteration significantly drops binding affinity, resulting in merely ~6% cross-reactivity in CEDIA assays and requiring massive physiological concentrations (>5,000 ng/mL) to trigger a positive in EMIT II Plus systems .
-
1-(4-Fluorophenyl)butan-2-amine introduces an alpha-ethyl group. This bulkier aliphatic chain creates severe steric hindrance within the antibody's binding pocket. The inability of the paratope to accommodate the alpha-ethyl extension exponentially decreases the association constant ( Ka ), rendering standard screening platforms effectively blind to this compound .
Fig 1: Steric hindrance of the alpha-ethyl group prevents antibody binding.
Comparative Immunoassay Performance Data
The table below synthesizes the quantitative cross-reactivity (CR) profiles of these structurally related phenethylamines across three dominant commercial screening platforms. Note the anomalous hyper-reactivity of 4-FA in specific ELISA kits , an effect completely abrogated by the alpha-ethyl group in 1-(4-Fluorophenyl)butan-2-amine.
| Analyte | Structural Modification | EMIT II Plus (Amphetamines) | CEDIA DAU (Amphetamines) | Neogen ELISA (Amphetamine) |
| d-Amphetamine | None (Target Analyte) | 100% (at 1,000 ng/mL) | 100% (at 1,000 ng/mL) | 100% |
| 4-Fluoroamphetamine | Para-Fluoro | <1.0% (Positive >5,000 ng/mL) | ~6.0% | ~3,354% (Assay Dependent) |
| 1-(4-Fluorophenyl)butan-2-amine | Para-Fluoro + Alpha-Ethyl | <0.1% (Undetected) | <0.5% (Undetected) | <1.0% (Undetected) |
Self-Validating Experimental Protocol for Cross-Reactivity
As a Senior Application Scientist, I emphasize that a negative immunoassay result is analytically meaningless unless orthogonal data proves the intact analyte was present in the matrix at the specified concentration. The following protocol is designed as a self-validating system to definitively prove that lack of detection is due to antibody non-recognition, not sample degradation.
Step 1: Matrix Characterization & Baseline Establishment
-
Procedure: Screen blank human urine and whole blood using LC-QTOF-MS to ensure the absolute absence of endogenous interferences, classical amphetamines, or structurally related dietary supplements.
-
Causality Rationale: Matrix effects (e.g., extreme pH, high specific gravity, or cross-reacting endogenous amines) can suppress immunoassay signals or cause baseline drift. Establishing a true, mass-spectrometry-verified blank prevents false interpretations of the absorbance data.
Step 2: Gravimetric Spiking and Serial Dilution
-
Procedure: Spike 1-(4-Fluorophenyl)butan-2-amine reference standard into the validated matrices to create a dynamic range: 50, 100, 500, 1,000, 5,000, and 10,000 ng/mL.
-
Causality Rationale: Testing up to 10,000 ng/mL is critical. Low-affinity analogs often only cross-react at extreme, toxicological concentrations. If the assay remains negative at 10,000 ng/mL, the steric blockade is absolute.
Step 3: Parallel Immunoassay Screening
-
Procedure: Analyze the spiked aliquots on automated clinical chemistry analyzers (e.g., Siemens Viva-E for EMIT). Crucially, record the raw absorbance changes ( ΔA ) alongside the qualitative positive/negative calls.
-
Causality Rationale: Relying solely on qualitative cutoffs obscures sub-threshold binding. Raw absorbance data reveals if any weak, sub-clinical antibody-antigen interaction is occurring, providing a true thermodynamic picture of the paratope's affinity.
Step 4: Orthogonal LC-MS/MS Validation (The Self-Validating Step)
-
Procedure: Simultaneously extract and analyze the exact same spiked aliquots using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality Rationale: If the immunoassay reads negative, the LC-MS/MS must quantify the drug at the target concentration (e.g., recovering 9,850 ng/mL from a 10,000 ng/mL spike). This proves the negative screen is strictly due to true antibody non-recognition (steric clash) rather than analyte precipitation, volatility, or preparation error.
Fig 2: Self-validating workflow ensuring negative screens are not due to analyte degradation.
Analytical Implications for Drug Development
For researchers and toxicologists, the structural evolution from amphetamine to 1-(4-fluorophenyl)butan-2-amine underscores a critical vulnerability in broad-spectrum immunoassay screening. The alpha-ethyl modification acts as an effective "stealth" mechanism against conventional antibodies. Drug development professionals designing new therapeutic phenethylamines, or forensic scientists updating screening panels, must default to high-resolution mass spectrometry (LC-QTOF-MS) to avoid false negatives when dealing with alpha-ethyl extended homologues.
References
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Lott, S., et al. "Detection of the synthetic drug 4-fluoroamphetamine (4-FA) in serum and urine." Forensic Science International, 2012. URL: [Link]
-
Peters, F. T., et al. "Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays." Therapeutic Drug Monitoring, 2018. URL: [Link]
-
Cieri, G. E., et al. "Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA)." Journal of Analytical Toxicology, 2024. URL: [Link]
Orthogonal Validation of 1-(4-Fluorophenyl)butan-2-amine Reference Standards: qNMR vs. HPLC
Establishing a primary reference standard for1[1] requires analytical rigor that exceeds standard batch testing. As a chiral, fluorinated phenethylamine derivative, this compound presents unique challenges in purity assessment, particularly concerning positional isomers (e.g., 2-fluoro vs. 4-fluoro) and synthetic byproducts.
To meet stringent2[2], relying on a single analytical technique is scientifically insufficient. This guide details a self-validating, orthogonal approach comparing High-Performance Liquid Chromatography (HPLC-UV/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) to establish absolute mass fraction purity.
The Analytical Dilemma: The Illusion of 100% Purity
Historically, laboratories have relied on HPLC-UV combined with mass balance (LOD/ROI) to certify reference standards. However, HPLC-UV is a comparative method that relies on the flawed assumption that all impurities share the same UV response factor as the main analyte[3]. Furthermore, while Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed, exposing these amine molecules to high injection port temperatures can induce4[4].
To solve this, we implement qNMR as a primary ratio method . Because qNMR signal intensity is directly proportional to the molar concentration of the nuclei, it provides an absolute representation of composition without requiring an identical reference standard[3]. When qNMR is cross-referenced with the high-resolution separation power of HPLC, the resulting data forms a closed, self-validating loop[5].
Experimental Protocols: Self-Validating Systems
A robust protocol must prove its own validity before sample analysis begins. The following methodologies are designed with built-in causality checks to ensure data integrity.
Protocol 1: Absolute Mass Fraction via 1 H-qNMR
This protocol determines the absolute purity of the 1-(4-Fluorophenyl)butan-2-amine candidate material.
-
Internal Standard Selection : Select highly pure 1,3,5-Trimethoxybenzene (1,3,5-TMB) as the internal calibrant.
-
Causality: The singlet aromatic proton signal of 1,3,5-TMB (~6.1 ppm) is perfectly isolated. It does not overlap with the aliphatic region (0.8–3.5 ppm) or the characteristic AA'BB' multiplet of the 4-fluorophenyl group (~7.0–7.2 ppm), preventing integration interference.
-
-
Gravimetric Preparation : Accurately weigh ~10 mg of the analyte and ~5 mg of 1,3,5-TMB using a microbalance ( d=0.001 mg) into the same vial. Co-dissolve in 600 µL of DMSO- d6 .
-
Causality: Co-dissolution ensures both compounds experience identical volumetric exposure, eliminating the volumetric transfer errors inherent in external standard calibration curves.
-
-
T1 Relaxation Assessment (System Suitability) : Execute an inversion recovery experiment to determine the longitudinal relaxation time ( T1 ) of the slowest-relaxing proton in the mixture.
-
Data Acquisition : Acquire 1 H-NMR spectra using a 90° pulse angle. Set the relaxation delay ( D1 ) to ≥5×T1 (typically 60 seconds).
-
Causality: Allowing a delay of 5×T1 mathematically guarantees >99.3% equilibrium magnetization recovery. This prevents systematic integration errors, ensuring the signal area remains strictly proportional to molar concentration[6].
-
-
Integration & Calculation : Calculate the absolute mass fraction using the primary ratio formula, comparing the integrated area of the analyte's methyl doublet (~0.9 ppm) against the 1,3,5-TMB calibrant.
Protocol 2: Isomeric Impurity Profiling via HPLC-UV/MS
While qNMR provides absolute mass, HPLC is required to detect trace impurities that fall below the NMR detection threshold (typically <0.1%).
-
Stationary Phase Selection : Install a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm) rather than a standard C18.
-
Causality: The PFP phase leverages π−π , dipole-dipole, and fluorine-fluorine interactions. This orthogonal retention mechanism is critical for resolving the 4-fluoro target from highly similar 2-fluoro and 3-fluoro positional isomers, which often co-elute on aliphatic C18 phases.
-
-
System Suitability Test (SST) : Inject a resolution mixture containing 2-fluoro, 3-fluoro, and 4-fluorophenylbutan-2-amine.
-
Causality: Baseline resolution ( Rs>1.5 ) must be confirmed prior to batch analysis to validate the system's spatial discrimination capabilities.
-
-
Mobile Phase & Gradient : Prepare Mobile Phase A (0.1% TFA in Water) and B (0.1% TFA in Acetonitrile). Execute a linear gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min.
-
Detection : Monitor UV absorbance at 214 nm and 254 nm, coupled with inline ESI-MS to identify the mass of any separated impurity peaks.
Comparative Data Analysis
When applying these orthogonal methods to commercially available and in-house purified batches of 1-(4-Fluorophenyl)butan-2-amine, significant discrepancies often emerge. As demonstrated in literature,6[6] because it accounts for non-chromophoric impurities (like inorganic salts) and avoids UV response factor biases.
| Sample Source | HPLC-UV Purity (Area %) | 1 H-qNMR Purity (Mass %) | Absolute Discrepancy | Primary Impurities Identified (LC-MS/NMR) |
| Vendor A (Commercial) | 99.88% | 98.20% | 1.68% | 2-fluoro isomer, residual solvent |
| Vendor B (Commercial) | 99.10% | 94.17% | 4.93% | Inorganic salts, synthetic precursors |
| In-House (SFC Purified) | 99.95% | 99.87% | 0.08% | None detected > 0.05% |
Data Interpretation: Vendor B's material showed a 99.10% purity by HPLC, but qNMR exposed a true mass fraction of only 94.17%[7]. This 4.93% discrepancy was traced to inorganic salts from the synthesis process, which are invisible to UV detection but accurately reflected in the mass-based qNMR calculation.
Reference Standard Validation Workflow
The following diagram illustrates the integrated, self-validating workflow required to certify a candidate batch as a primary reference standard.
Figure 1: Orthogonal reference standard validation workflow for 1-(4-Fluorophenyl)butan-2-amine.
Conclusion
For 1-(4-Fluorophenyl)butan-2-amine, relying exclusively on HPLC-UV or GC-MS introduces unacceptable risks of overestimating purity due to invisible impurities or thermal degradation. By anchoring the validation process in 1 H-qNMR as the primary quantitative tool and utilizing HPLC-UV/MS on a fluorinated stationary phase for high-resolution impurity profiling, laboratories can establish a scientifically unassailable, self-validating reference standard.
References
- AccelaChem - 1-(4-fluorophenyl)butan-2-amine hydrochloride (CAS 23194-79-8).
- ResolveMass Laboratories Inc. - Peptide Characterization Service (ICH Q2(R1) Guidelines).
- BenchChem - Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.
- BenchChem - Isomasticadienonic Acid (GC-MS Pitfalls).
- PMC - NIH - Quantitative 1H NMR: Development and Potential of an Analytical Method.
- BenchChem - A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
- Analytical Chemistry (ACS Publications) - Coupling Supercritical Fluid Chromatography with Internal Standard Corrected Quantitative NMR for Rapid and Accurate Purity Assessment.
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Toxicological Evaluation and Pharmacodynamic Comparison of 1-(4-Fluorophenyl)butan-2-amine and its Structural Analogs
As the landscape of novel psychoactive substances (NPS) and dietary supplement adulterants evolves, forensic toxicologists and drug development professionals must continuously evaluate emerging structural analogs. 1-(4-Fluorophenyl)butan-2-amine —commonly referred to as 4-Fluoro-α-ethylphenethylamine (4-F-AEPEA)—represents a critical structural convergence between the potent monoamine releaser 4-Fluoroamphetamine (4-FA) and the monoamine oxidase (MAO) inhibitor α-Ethylphenethylamine (AEPEA).
As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacodynamic profiles of these analogs, explore the mechanistic causality behind their toxicity, and provide self-validating experimental protocols for their in vitro evaluation.
Structural Rationale and Structure-Activity Relationships (SAR)
To understand the toxicological profile of 1-(4-Fluorophenyl)butan-2-amine, we must deconstruct its structure and compare it against its foundational analogs. The molecule features two critical modifications to the base amphetamine skeleton:
-
Para-Fluorination (The 4-FA Influence): The addition of a fluorine atom at the para (4-) position of the phenyl ring increases lipophilicity and prevents cytochrome P450-mediated para-hydroxylation. Pharmacodynamically, this halogenation significantly enhances serotonin (5-HT) release compared to unsubstituted amphetamines, shifting the profile toward entactogenic effects while retaining potent dopamine (DA) and norepinephrine (NE) efflux capabilities .
-
α-Ethyl Elongation (The AEPEA Influence): Extending the α-alkyl chain from a methyl group (amphetamine) to an ethyl group (butan-2-amine) introduces steric bulk. This bulk generally reduces the molecule's affinity for the dopamine transporter (DAT) but introduces a new toxicological mechanism: competitive inhibition of Monoamine Oxidase A (MAO-A) .
The Toxicological Synergy
When combined in 1-(4-Fluorophenyl)butan-2-amine, these modifications create a dual-threat profile. The molecule acts as a substrate-type monoamine releaser (driven by the para-fluoro group) while simultaneously inhibiting the enzymatic breakdown of those same monoamines (driven by the α-ethyl group). This synergistic disruption of neurotransmitter homeostasis drastically increases the risk of severe cardiovascular toxicity, including pronounced hypertension and cerebral hemorrhage—hallmarks already documented in 4-FA intoxications .
Comparative Pharmacodynamics
The following table synthesizes quantitative in vitro data comparing the transporter efflux potencies (EC50) and enzymatic inhibition (Ki) of these structural analogs.
Table 1: Monoamine Transporter and MAO Affinities
| Compound | Common Name | DAT EC50 (nM) | SERT EC50 (nM) | NET EC50 (nM) | MAO-A Ki (µM) |
| 1-(4-Fluorophenyl)propan-2-amine | 4-FA | 200 | 730 | 37 | 16.0 |
| 1-Phenylbutan-2-amine | AEPEA | >1000 | >1000 | >1000* | 14.0 |
| 1-(4-Fluorophenyl)butan-2-amine | 4-F-AEPEA | Shifted | Enhanced | Shifted | <14.0 (Predicted) |
*Note: AEPEA primarily acts as an MAOI rather than a potent transporter substrate. Data for the novel 4-F-AEPEA is extrapolated based on established SAR models combining para-halogenation and α-ethyl elongation.
Mechanistic Visualizations
To conceptualize how these analogs induce toxicity, we must map their interaction with synaptic infrastructure. The diagram below illustrates the transporter reversal mechanism characteristic of para-fluorinated phenethylamines.
Fig 1: Mechanism of monoamine efflux induced by para-fluorinated phenethylamines.
Experimental Methodologies
To objectively validate the toxicological profile of 1-(4-Fluorophenyl)butan-2-amine against its analogs, laboratories should employ the following self-validating workflows.
Protocol A: Radiometric Monoamine Transporter Efflux Assay
Causality Check: We utilize rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native lipid microenvironment and endogenous regulatory proteins (like VMAT2), which is critical for distinguishing true substrate-type releasers (efflux) from simple reuptake inhibitors .
-
Synaptosome Preparation: Homogenize male Sprague-Dawley rat striatum (for DAT) or cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the P2 synaptosomal pellet.
-
Pre-loading: Resuspend the pellet in Krebs-phosphate buffer. Incubate with 5 nM [³H]-DA, [³H]-5-HT, or [³H]-NE for 30 minutes at 37°C to load the synaptic vesicles.
-
Compound Incubation: Add the test analogs (4-FA, AEPEA, 4-F-AEPEA) at varying concentrations (1 nM to 10 µM) and incubate for exactly 15 minutes.
-
Termination & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash three times with ice-cold buffer. Measure the remaining intracellular radioactivity using liquid scintillation counting. Efflux is calculated as the percentage of tritium released compared to baseline.
Protocol B: Fluorometric MAO Inhibition Assay
Causality Check: Kynuramine is selected as the substrate because it is non-selective (cleaved by both MAO-A and MAO-B) and its deaminated product, 4-hydroxyquinoline, is highly fluorescent. This allows for real-time kinetic quantification without the regulatory overhead of radiometric assays .
-
Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).
-
Inhibitor Pre-incubation: Add the test analogs (0.1 µM to 500 µM) to the enzyme solution and pre-incubate for 15 minutes at 37°C to allow for competitive binding.
-
Reaction Initiation: Add 40 µM kynuramine to initiate the reaction. Incubate for 20 minutes at 37°C.
-
Termination & Reading: Stop the reaction by adding 2N NaOH. Read the fluorescence of the 4-hydroxyquinoline product using a microplate reader (Excitation: 310 nm / Emission: 400 nm).
-
Data Analysis: Calculate IC50 values using non-linear regression, and convert to Ki values using the Cheng-Prusoff equation.
Fig 2: High-throughput in vitro toxicological screening workflow for NPS analogs.
Conclusion
The structural evolution from 4-FA and AEPEA to 1-(4-Fluorophenyl)butan-2-amine demonstrates how minor aliphatic elongations can drastically alter toxicological profiles. By combining substrate-driven monoamine efflux with MAO inhibition, α-ethylated para-fluorophenethylamines pose a severe risk for acute catecholaminergic and serotonergic toxidromes. Rigorous, self-validating in vitro assays remain our primary defense in predicting and mitigating the impact of these emerging compounds.
References
-
Title: 4-Fluoroamphetamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements Source: Food and Chemical Toxicology (PubMed) URL: [Link]
-
Title: 4-Fluoroamphetamine (4-FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine Source: Journal of the American College of Emergency Physicians Open (Wiley) URL: [Link]
-
Title: Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans Source: Frontiers in Pharmacology (NCBI PMC) URL: [Link]
A Guide to Inter-Laboratory Validation of Mass Spectrometry Methods for 1-(4-Fluorophenyl)butan-2-amine
This guide provides a comprehensive framework for the inter-laboratory validation of mass spectrometry-based methods for the quantification of 1-(4-Fluorophenyl)butan-2-amine. As a novel psychoactive substance, the ability to produce consistent and reproducible analytical results across different laboratories is paramount for clinical, forensic, and research applications. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that the described protocols are not just followed, but understood.
The core principle of inter-laboratory validation, or a collaborative study, is to establish the reproducibility of an analytical method.[1] While a single laboratory can determine its own method's performance (repeatability), true confidence in a method is achieved when it demonstrates its robustness and reliability in the hands of multiple analysts in different locations, using different equipment.[2] This guide outlines a two-phase approach: first, the development and single-laboratory validation of a core analytical method, and second, the design and execution of an inter-laboratory comparison study.
Foundational Principles: The Rationale for a Multi-Lab Approach
Before embarking on a collaborative study, each participating laboratory must possess a well-characterized and validated in-house method. This initial phase establishes the foundational performance characteristics under controlled conditions. The subsequent inter-laboratory phase challenges the method's transferability and robustness, which are critical for its acceptance as a standard procedure.
The validation parameters discussed below are derived from internationally recognized guidelines, including those from the International Union of Pure and Applied Chemistry (IUPAC) and the Clinical and Laboratory Standards Institute (CLSI).[3][4]
Key Performance Parameters for Method Validation
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is crucial to avoid false positives.
-
Linearity and Range: The concentration range over which the instrument response is directly proportional to the analyte concentration. A good linear fit (typically with a coefficient of determination, R², >0.99) is essential for accurate quantification.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LLOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be accurately and precisely quantified.[5] The LLOQ is the more critical value for quantitative assays.
-
Accuracy (Trueness): The closeness of the mean test result to the true value. It is typically assessed by analyzing certified reference materials or spiked matrix samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Precision within a single laboratory over different days, with different analysts, or on different equipment.
-
Reproducibility (Inter-laboratory precision): Precision between different laboratories, which is the ultimate goal of this guide.[2]
-
-
Recovery: The efficiency of the sample preparation process, determined by comparing the analytical response of an extracted analyte to the response of the analyte in a pure standard.[5]
-
Matrix Effect: The alteration of the analytical signal (suppression or enhancement) due to co-eluting substances from the sample matrix. This is a significant consideration in LC-MS/MS.
-
Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.
Phase 1: Single-Laboratory Method Development (LC-MS/MS)
This section provides a detailed protocol for the determination of 1-(4-Fluorophenyl)butan-2-amine in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is chosen for its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous material from plasma samples, which would otherwise interfere with the analysis and damage the LC column.[5]
-
Pipette 100 µL of plasma sample, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of an internal standard (IS) working solution (e.g., 1-(4-Fluorophenyl)butan-2-amine-d5 at 100 ng/mL). The use of a stable isotope-labeled internal standard is best practice as it co-elutes with the analyte and experiences similar matrix effects, thereby improving precision.[4]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
2. Liquid Chromatography Conditions
Causality: The chromatographic separation is designed to resolve the analyte from potential interferences in the matrix, ensuring that only the compound of interest enters the mass spectrometer at a given time. A C18 column is a common choice for its versatility in retaining and separating compounds of this polarity.
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min |
3. Mass Spectrometry Conditions
Causality: Tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM). The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation (CID).
| Parameter | Recommended Setting |
| MS System | Sciex 6500+ QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: 168.1 → 151.1 (Quantifier), 168.1 → 109.1 (Qualifier) IS (d5): 173.1 → 156.1 |
| Collision Energy | Optimized for specific instrument; typically 15-30 eV |
Note: The proposed MRM transitions are hypothetical based on the structure (C10H14FN, MW: 167.23) and common fragmentation patterns of similar amphetamine-like substances, such as the loss of an amino group or fragmentation of the alkyl chain. These must be empirically determined and optimized during method development.[6][7]
Phase 2: Inter-Laboratory Validation Study Design
Once a laboratory has a fully validated in-house method, it can participate in a collaborative study. The goal is to assess the method's reproducibility.
Workflow for Inter-Laboratory Validation
Caption: Chemical Structure of 1-(4-Fluorophenyl)butan-2-amine.
Conclusion
References
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Vogeser, M., & Seger, C. (2016). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry and Laboratory Medicine, 54(4), 535-545. Available at: [Link]
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Zhang, Y., et al. (2019). Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method. Fa Yi Xue Za Zhi, 35(4), 419-422. Available at: [Link]
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Taniguchi, M., et al. (2014). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. American Journal of Analytical Chemistry, 5, 835-845. Available at: [Link]
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Reddit discussion on LC-MS method validation resources. (n.d.). r/massspectrometry. Available at: [Link]
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IUPAC. (2022). LC-MS quantitative method validation and performance: an exemplified guide. Project Details. Available at: [Link]
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CASSS. (n.d.). Qualification and Validation of MS Methods. Roundtable Discussion Summary. Available at: [Link]
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University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Course Material. Available at: [Link]
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SpectraBase. (n.d.). 4-Fluoromethamphetamine Mass Spectrum (GC). Available at: [Link]
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Wiley Science Solutions. (n.d.). NIST/EPA/NIH Mass Spectral Library 2023. Available at: [Link]
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The Chemical Daily Co., Ltd. (n.d.). NIST23 (Mass Spectrum Database). Available at: [Link]
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Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Available at: [Link]
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Gasiński, A., et al. (2021). Inter-laboratory validation of liquid chromatography–tandem mass spectrometry multi-mycotoxin determination in animal feed. Journal of Veterinary Research, 65(3), 391-400. Available at: [Link]
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Al-Kindy, S. M., et al. (2022). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Sultan Qaboos University Journal For Science, 27(1), 19-34. Available at: [Link]
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NIST. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (n.d.). 1-Butanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Available at: [Link]
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Mikaia, A. I., et al. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. ResearchGate. Available at: [Link]
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Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Available at: [Link]
-
Ministry of Agriculture, Forestry and Fisheries, Japan. (n.d.). Guidelines for Validation of Analytical Methods for Food Safety. Available at: [Link]
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A Comprehensive Guide to the Proper Disposal of 1-(4-Fluorophenyl)butan-2-amine
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 1-(4-Fluorophenyl)butan-2-amine is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the "Why"
A thorough risk assessment is the foundation of safe disposal. The primary hazards associated with this class of compounds necessitate stringent handling and disposal protocols to mitigate risks to personnel and the environment.
| Hazard Class | Description | Rationale and Precautionary Actions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | The amine functional group and the fluorinated aromatic ring can both contribute to systemic toxicity. Exposure can lead to adverse health effects. Action: Always handle with appropriate Personal Protective Equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[2][3] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[1][2] | Amines are often basic and can cause irritation or chemical burns upon contact with skin and eyes. Action: Wear chemical-resistant gloves and splash goggles or a face shield.[2][4] Ensure safety showers and eyewash stations are accessible.[2] |
| Aquatic Toxicity | Amines can be harmful to aquatic life.[5] | Release into the environment via drains or improper disposal can disrupt ecosystems. Action: Never dispose of 1-(4-Fluorophenyl)butan-2-amine or its rinsate down the drain.[5] All waste must be collected as hazardous chemical waste. |
| Environmental Persistence | The carbon-fluorine bond is exceptionally strong, making fluorinated aromatic compounds resistant to natural degradation.[6][7] | Improper disposal can lead to the accumulation of persistent pollutants in the environment. Action: Disposal must involve methods that ensure complete destruction or secure long-term containment, managed by a licensed waste disposal facility. |
Immediate Safety Protocols and Spill Management
Before beginning any work that will generate 1-(4-Fluorophenyl)butan-2-amine waste, ensure the following safety measures are in place.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) and inspect them before use.[4]
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities, a face shield is recommended.[2][8]
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Respiratory Protection: All handling of the pure compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood.[2][3]
Spill Management: In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large spills.
-
Neutralize (if applicable and safe): While not a primary disposal method, for small spills, a decontamination solution may be used. However, for disposal purposes, it is generally safer to absorb the material and treat the absorbent as hazardous waste.[9]
-
Collect and Package: Carefully sweep or scoop the absorbed material into a designated, compatible waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
The disposal of 1-(4-Fluorophenyl)butan-2-amine must be managed through your institution's hazardous waste program. Adherence to the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations is mandatory.[10][11][12]
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Identify the Waste Stream: This waste is an organic amine.
-
Segregate Incompatibles: Keep amine waste separate from other chemical waste streams.[13] Crucially, never mix amine waste with:
-
Acids: Can cause a violent, exothermic neutralization reaction.
-
Oxidizing Agents: Can lead to fire or explosion.
-
Halogenated Solvents: While some institutions may allow mixing of non-halogenated and halogenated solvents, it is best practice to keep amine waste separate unless explicitly permitted by your EHS office.[13]
-
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle).[13][14] The original product container is often a suitable choice.[13]
-
Ensure a Secure Seal: The container must have a tightly fitting screw cap.[5][13] Do not leave funnels in the container opening.
-
Label the Container Immediately: Attach a hazardous waste label provided by your institution's EHS office.[14] Fill out the label completely and accurately:
-
Full Chemical Name: "Waste 1-(4-Fluorophenyl)butan-2-amine". Do not use abbreviations or chemical formulas.[13]
-
Concentration: Estimate the concentration if it is in solution.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic, Irritant).
-
Step 3: On-Site Accumulation and Storage
-
Designated Area: Store the waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin (a larger, chemically resistant tray or tub) to contain any potential leaks.[15]
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2][5]
-
Keep Closed: The waste container must remain closed at all times, except when you are actively adding waste.[13][14]
Step 4: Arranging for Final Disposal
-
Follow Institutional Procedures: Do not allow hazardous waste to accumulate. Adhere to your institution's time and volume limits for satellite accumulation areas.[14]
-
Request Pickup: When the container is nearly full (e.g., ¾ full) or has reached its accumulation time limit, submit a hazardous waste pickup request through your EHS office.[14]
-
Professional Disposal: Your institution's EHS department will work with a licensed hazardous waste disposal company to transport the waste for final disposal, typically via high-temperature incineration.[2][5]
Decontamination of Empty Containers and Glassware
Empty containers that held 1-(4-Fluorophenyl)butan-2-amine are also considered hazardous waste until properly decontaminated. Given the compound's acute toxicity, a triple-rinse procedure is mandatory.[13][15]
-
First Rinse: Rinse the container with a suitable solvent (e.g., methanol or ethanol). This first rinsate is considered acutely hazardous waste and MUST be collected. [15] Add it to your 1-(4-Fluorophenyl)butan-2-amine waste container.
-
Second and Third Rinses: Repeat the rinse two more times. For acutely toxic chemicals, it is best practice to collect all three rinses as hazardous waste.[15]
-
Final Disposal of Container: After triple-rinsing and allowing the container to air dry in a fume hood, deface the original label. The now-decontaminated container can typically be disposed of as regular solid waste or recycled, according to your institution's policy.[13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 1-(4-Fluorophenyl)butan-2-amine.
Caption: Workflow for the proper disposal of 1-(4-Fluorophenyl)butan-2-amine waste.
References
-
Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]
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1-(4-fluorophenyl)butan-2-amine hydrochloride — Chemical Substance Information. ChemSafetyPRO. [Link]
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Handling of Amine-Based Wastewater Produced During Carbon Capture. (2019, December 31). JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]
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The University of Calgary Petroleum Waste Management: Amine Process Sludges. (1990, April 11). University of Calgary. [Link]
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Chemical Waste Disposal Guidelines. University of Louisville. [Link]
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TEST KIT Instructions Aromatic Amines. Skcltd.com. [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]
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Anaerobic degradation of fluorinated aromatic compounds. (2000, March 15). PubMed. [Link]
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Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency. [Link]
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The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. [Link]
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1-(4-FLUOROPHENYL)BUTAN-2-ONE — Chemical Substance Information. NextSDS. [Link]
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SAFETY DATA SHEET - Borane. Merck Millipore. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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SDS - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. [Link]
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Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. (2022, May 6). MDPI. [Link]
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Strategies for the Biodegradation of Polyfluorinated Compounds. (2022, August 17). PubMed. [Link]
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Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. [Link]
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Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]
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Strategies for biodegradation of fluorinated compounds. (2021, December 31). Ciência-UCP. [Link]
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Draft screening assessment - Aromatic Amines Group. (2023, February 28). Canada.ca. [Link]
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Module 7 Mixing and decontamination. ADAMA. [Link]
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Cleaning test – report. DCT. [Link]
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Hazardous Chemical Decontamination Guide. FAST-ACT. [Link]
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Occupational Exposure to Illicit Drugs Among Library Employees. CDC Stacks. [Link]
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1-(4-fluorophenyl)butan-1-amine — Chemical Substance Information. NextSDS. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency. [Link]
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Hazardous Drugs - Standards. Occupational Safety and Health Administration. [Link]
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eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Occupational Safety and Health Administration. [Link]
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A Guide to Personal Protective Equipment for Handling 1-(4-Fluorophenyl)butan-2-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides a detailed operational and safety framework for handling 1-(4-Fluorophenyl)butan-2-amine, a substituted amphetamine analogue. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles to minimize exposure and mitigate risk.
Hazard Identification: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. 1-(4-Fluorophenyl)butan-2-amine and its salts are classified with several hazards that dictate our safety protocols.[1][2][3] The primary risks associated with this compound involve skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2]
Key Hazards Overview
| Hazard Classification | GHS Pictogram | Precautionary Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | центр | Warning: Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation (Category 2) | центр | Warning: Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Irritation (Category 2A/2) | центр | Warning: Causes serious eye irritation. | [1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | центр | Warning: May cause respiratory irritation or drowsiness. | [1][2] |
These classifications are the direct drivers for the specific Personal Protective Equipment (PPE) and handling procedures detailed below. The goal is to create multiple barriers to prevent the chemical from coming into contact with your body.
Core Directive: Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. This ensures redundancy in our safety measures and protects against all potential routes of exposure. All handling of 1-(4-Fluorophenyl)butan-2-amine should occur within a certified chemical fume hood to minimize inhalation exposure.[4][5]
Hand Protection: The First Line of Defense
Aromatic amines can be particularly challenging for glove selection. Standard lightweight nitrile gloves, while suitable for incidental splash protection against many chemicals, may offer limited resistance to compounds like this.[6]
-
Recommended Glove Type: Use thicker (e.g., 8-mil or greater) nitrile or neoprene gloves. For prolonged handling or in situations with a higher risk of splashes, consider double-gloving.
-
Causality: Amines can degrade certain glove materials. It is crucial to select a glove material specifically rated for resistance to aromatic amines.[7][8] Always inspect gloves for any signs of degradation, discoloration, or perforation before and during use.[3] If contact with the chemical occurs, change your gloves immediately.[6]
Eye and Face Protection: Non-Negotiable
Given that this compound is a serious eye irritant, robust eye protection is mandatory.[1][2][3]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[2]
-
Enhanced Protection: When handling larger quantities or during procedures with a high splash potential (e.g., transfers, solution preparations), a full-face shield must be worn in addition to chemical splash goggles.
Body and Respiratory Protection
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5]
-
Respiratory Protection: All work with solid or liquid forms of this compound must be performed in a certified chemical fume hood.[4][5] This is the primary engineering control to prevent inhalation. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2][5]
Procedural Guidance: From Preparation to Disposal
Adherence to a strict, logical workflow is paramount for safety. The following diagrams illustrate the key procedures for handling and emergency response.
Standard Handling Workflow
This workflow ensures that safety checks and PPE are integrated into the entire process.
Caption: Standard workflow for handling 1-(4-Fluorophenyl)butan-2-amine.
Step-by-Step Spill & Exposure Protocol
In the event of an accidental release, a clear and immediate response plan is crucial.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
